4-cyanopentanoic Acid
Description
Properties
IUPAC Name |
4-cyanopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUKRHLZDVJJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347360 | |
| Record name | 4-Cyanopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23886-52-4 | |
| Record name | 4-Cyanopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-4-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyanopentanoic Acid from 2-Methylglutaronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-cyanopentanoic acid from 2-methylglutaronitrile (B1199711), with a primary focus on the highly regioselective enzymatic pathway. The document details the biocatalytic approach using nitrilase from Acidovorax facilis 72W, including enzyme immobilization, reaction optimization, and product purification. A comparative analysis with traditional chemical hydrolysis methods is also presented, highlighting the advantages of the enzymatic route in achieving high yields of the desired product. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and process diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and a carboxylic acid group, allows for diverse chemical modifications. The selective synthesis of this compound from the readily available starting material, 2-methylglutaronitrile, presents a significant chemical challenge due to the presence of two nitrile groups. While traditional chemical hydrolysis methods often lack the required selectivity, enzymatic synthesis has emerged as a highly efficient and specific alternative.
This guide focuses on the state-of-the-art biocatalytic synthesis that employs a nitrilase enzyme to selectively hydrolyze the terminal nitrile group of 2-methylglutaronitrile. This enzymatic approach offers significant advantages, including high regioselectivity, mild reaction conditions, and high product yields, making it an attractive method for industrial applications.
Synthesis Pathways
The conversion of 2-methylglutaronitrile to this compound can be approached through two primary routes: enzymatic hydrolysis and chemical hydrolysis.
Enzymatic Synthesis: A Regioselective Approach
The enzymatic synthesis of this compound from 2-methylglutaronitrile is a highly regioselective process that utilizes a nitrilase enzyme. The preferred biocatalyst for this transformation is the nitrilase from Acidovorax facilis 72W, which has been shown to selectively hydrolyze the ω-nitrile group of α,ω-dinitriles.[1] This enzymatic reaction is characterized by high yields and minimal byproduct formation.
A key challenge in this enzymatic process is the potential for a side reaction catalyzed by a nitrile hydratase, which can lead to the formation of the undesired byproduct, 2-methylglutaric acid. To mitigate this, a heat-treatment step can be employed to selectively deactivate the nitrile hydratase activity without significantly affecting the desired nitrilase activity.[1]
The overall enzymatic reaction is as follows:
Caption: Enzymatic conversion of 2-methylglutaronitrile.
Chemical Synthesis: A Non-Selective Alternative
Conventional chemical hydrolysis of nitriles typically involves the use of strong acids or bases at elevated temperatures.[2] However, in the case of 2-methylglutaronitrile, these methods generally lack regioselectivity, leading to the hydrolysis of both nitrile groups and resulting in the formation of 2-methylglutaric acid as the major product.[1]
For instance, the hydrolysis of 2-methylglutaronitrile with a 20% sodium hydroxide (B78521) solution at 50°C, followed by acidification, yields 2-methylglutaric acid.[1] While this method is effective for producing the dicarboxylic acid, it is not suitable for the selective synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound.
Table 1: Reaction Conditions for Enzymatic Synthesis
| Parameter | Optimal Range | Preferred Value | Reference |
| Temperature | 0 - 60 °C | 30 - 50 °C | [1][3] |
| pH | 5.0 - 10.0 | 7.0 | [1][3] |
| Biocatalyst | Acidovorax facilis 72W nitrilase | Immobilized cells | [1] |
Table 2: Performance Metrics of the Enzymatic Synthesis
| Metric | Value | Reference |
| Yield of this compound | ~98.5% | [1] |
| Yield of 2-Methylglutaric Acid | ~1.5% | [1] |
| Reaction Rate | 64 - 236 mM/h | [1] |
| Final Product Concentration | up to 200 g/L (1550 mM) |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol details the synthesis of this compound using immobilized Acidovorax facilis 72W cells.
-
Acidovorax facilis 72W cells
-
Sodium alginate
-
Calcium chloride
-
Polyethylenimine (PEI)
-
2-Methylglutaronitrile
-
Hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Magnesium sulfate
-
Bioreactor or stirred tank reactor
-
Peristaltic pump
-
pH meter and controller
-
Temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Caption: Workflow for the enzymatic synthesis of this compound.
-
Biocatalyst Preparation:
-
Cultivate Acidovorax facilis 72W cells according to standard microbiological procedures.
-
(Optional) Heat-treat the cell suspension to selectively deactivate nitrile hydratase activity.
-
Prepare a sodium alginate solution and mix it with the cell suspension.
-
Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate beads, thus immobilizing the cells.
-
Treat the beads with glutaraldehyde followed by polyethylenimine to cross-link the alginate matrix and enhance catalyst stability.
-
-
Enzymatic Hydrolysis:
-
Introduce the immobilized biocatalyst into a bioreactor containing an aqueous solution of 2-methylglutaronitrile.
-
Maintain the reaction temperature at 30-50°C and the pH at 7.0.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC to determine the concentrations of 2-methylglutaronitrile, this compound, and 2-methylglutaric acid.
-
-
Product Purification:
-
Once the reaction is complete, separate the immobilized biocatalyst from the reaction mixture by filtration. The catalyst can be washed and reused for subsequent batches.
-
Adjust the pH of the reaction mixture to 2.0-2.5 with concentrated hydrochloric acid.
-
Saturate the acidic solution with sodium chloride to decrease the solubility of the product.
-
Extract the this compound into an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Chemical Synthesis of 2-Methylglutaric Acid (for comparison)
This protocol describes the non-selective hydrolysis of 2-methylglutaronitrile to 2-methylglutaric acid.
-
2-Methylglutaronitrile
-
20% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Standard laboratory glassware for reflux and extraction
-
Combine 2-methylglutaronitrile with a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture at 50°C under reflux until the hydrolysis is complete (monitoring by techniques such as TLC or GC-MS is recommended).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the 2-methylglutaric acid.
-
Isolate the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the reaction progress and determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with a buffer such as phosphate (B84403) or acetate) and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a multiplet for the methine proton adjacent to the methyl group and the nitrile, multiplets for the methylene (B1212753) protons, and a singlet for the carboxylic acid proton. The methyl group would appear as a doublet.
-
¹³C NMR: Resonances for the nitrile carbon, the carbonyl carbon of the carboxylic acid, the methine carbon, the methylene carbons, and the methyl carbon are expected.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch) and the carboxylic acid group (O-H and C=O stretches) should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The enzymatic synthesis of this compound from 2-methylglutaronitrile using Acidovorax facilis nitrilase offers a highly efficient and regioselective route to this valuable chemical intermediate. The use of an immobilized biocatalyst allows for easy separation and reuse, making the process economically viable and environmentally friendly. In contrast, traditional chemical hydrolysis methods lack the necessary selectivity, primarily yielding the diacid byproduct. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize this synthesis in their laboratories. The high yield and purity of the product obtained through the enzymatic pathway underscore the power of biocatalysis in modern organic synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-cyanopentanoic acid (CAS RN: 23886-52-4). Due to a notable lack of experimentally determined data in publicly available literature, this document primarily presents high-quality predicted values and outlines detailed experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, predicted values from reliable computational models are provided.
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₉NO₂ | - | - |
| Molecular Weight | 127.14 g/mol | Calculated | PubChem[1] |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| pKa | ~4.0 - 5.0 | Predicted | General for carboxylic acids[2] |
| Aqueous Solubility | Sparingly soluble | Qualitative | Inferred from synthesis protocols[3] |
| LogP (Octanol-Water Partition Coefficient) | 0.3 | Predicted | PubChem[1] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of 2-methylglutaronitrile. A patented process describes the use of a nitrilase enzyme for this conversion in an aqueous solution[3]. The product, this compound, can be isolated by adjusting the pH of the reaction mixture to between 2.0 and 2.5 with concentrated HCl, saturating the solution with sodium chloride, and then extracting the product with an organic solvent such as ethyl acetate, ethyl ether, or dichloromethane[3]. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product[3].
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point
For liquid compounds, the boiling point can be determined using a micro-boiling point apparatus or by distillation. As this compound is expected to be a solid or high-boiling liquid at room temperature, distillation would be the preferred method if it is a liquid.
Procedure (Distillation):
-
A small quantity of this compound is placed in a distillation flask with a few boiling chips.
-
The distillation apparatus is assembled, including a condenser and a collection flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Procedure:
-
A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in water.
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the saturated aqueous solution is determined by a suitable analytical method, such as HPLC or titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to separate the layers.
-
The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. It is primarily utilized as a chemical intermediate in the synthesis of other molecules, particularly in the field of polymer chemistry where its derivatives are used as initiators or chain transfer agents in controlled radical polymerization techniques.
Visualizations
The following diagrams illustrate the logical workflow for the determination of the physicochemical properties of this compound.
Caption: Workflow for the synthesis and physicochemical characterization of this compound.
Caption: Experimental workflow for the determination of pKa by potentiometric titration.
References
In-Depth Technical Guide to 4-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-cyanopentanoic acid, a versatile bifunctional molecule. It covers its chemical and physical properties, synthesis, spectral data, and its applications as a chemical intermediate, particularly in the pharmaceutical and polymer industries.
Core Identifiers and Properties
This compound, also known as 4-cyano-4-methylbutanoic acid, is a carboxylic acid containing a nitrile group. This dual functionality makes it a valuable building block in organic synthesis.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting and boiling points of this compound are not widely reported. The values presented are a combination of reported and computed data.
| Property | Value | Source |
| CAS Number | 23886-52-4 | [1] |
| Molecular Formula | C₆H₉NO₂ | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Density | N/A | [1] |
| Boiling Point | N/A | [1] |
| Melting Point | N/A | [1] |
| Polar Surface Area | 61.09 Ų | [1] |
| LogP | 1.01088 | [1] |
| InChIKey | XRUKRHLZDVJJSX-UHFFFAOYSA-N | [1] |
| SMILES | CC(C#N)CCC(=O)O | [1] |
Synthesis of this compound
A notable and efficient method for the preparation of this compound is through the enzymatic hydrolysis of 2-methylglutaronitrile (B1199711). This process utilizes a nitrilase catalyst, offering high regioselectivity and yield.[3]
Experimental Protocol: Enzymatic Synthesis from 2-Methylglutaronitrile[3]
This protocol is based on the process described in U.S. Patent 6,551,804 B2.[3]
1. Catalyst Preparation:
-
An enzyme catalyst with nitrilase activity, such as from Acidovorax facilis 72W, is employed.
-
The microbial cells are often immobilized in a polymer matrix like calcium alginate to enhance stability and reusability.
-
A heat-treatment step (e.g., 35-70°C for 10-120 minutes) can be applied to the enzyme catalyst to deactivate any undesirable nitrile hydratase activity, thereby favoring the direct conversion to the carboxylic acid.[3]
2. Hydrolysis Reaction:
-
The immobilized enzyme catalyst is introduced into an aqueous solution of 2-methylglutaronitrile.
-
The reaction proceeds under controlled pH and temperature conditions, converting one of the two nitrile groups in 2-methylglutaronitrile into a carboxylic acid ammonium (B1175870) salt.
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and the product.[3]
3. Product Isolation:
-
Upon completion of the reaction, the catalyst is separated from the product mixture by filtration.
-
The pH of the filtrate is adjusted to between 2.0 and 2.5 using a strong acid like concentrated HCl.
-
The solution is saturated with a salt, such as sodium chloride, to decrease the solubility of the product.
-
This compound is then extracted using a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the final product, typically with high purity (98-99%).[3]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for sequential or orthogonal reactions at the carboxylic acid and nitrile moieties.
-
Precursor for Solvents and Polymers: It is a key substrate in the one-step chemical process for the commercial preparation of 1,5-dimethyl-2-piperidone, a versatile industrial solvent.[3]
-
Component in Polymer Chemistry: Although often confused with its derivatives, the core structure of this compound is fundamental to several important reagents in polymer science. For instance, it is a component of 4,4'-Azobis(this compound) (ACPA), a widely used water-soluble free radical initiator, and various RAFT (Reversible Addition-Fragmentation chain Transfer) agents like this compound dithiobenzoate (CPADB), which are instrumental in controlled radical polymerization.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization of this compound. Below are the expected features in its various spectra based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. In the ¹H-NMR spectra of derivatives like this compound dithiobenzoate, the signals for the methylene (B1212753) protons of the cyanopentanoic acid fragment typically appear in the range of 2.5 – 3.0 ppm, while the methyl group protons are observed around 2 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected chemical shifts include:
-
Carboxylic acid carbon (C=O): ~170-185 ppm
-
Nitrile carbon (C≡N): ~115-125 ppm
-
Aliphatic carbons: ~15-40 ppm
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the absorption bands of its functional groups:
-
O-H stretch (from carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (from carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹
-
C≡N stretch (from nitrile): A medium intensity, sharp peak around 2240-2260 cm⁻¹
-
C-H stretches (aliphatic): Below 3000 cm⁻¹
Mass Spectrometry
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at an m/z of 127. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:
-
Loss of COOH (m/z 45): Leading to a fragment at m/z 82.
-
Loss of H₂O (m/z 18): From the carboxylic acid group.
-
Cleavage adjacent to the nitrile and carbonyl groups.
Logical Workflow and Pathway Diagrams
Synthesis and Application Workflow of this compound
The following diagram illustrates the synthesis of this compound from 2-methylglutaronitrile and its subsequent use as a chemical intermediate.
Caption: Synthesis and application workflow for this compound.
This guide provides a foundational understanding of this compound for professionals in research and development. Its unique properties as a bifunctional molecule underscore its potential in various synthetic applications.
References
Solubility Profile of 4-Cyanopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-cyanopentanoic acid. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the qualitative solubility profile based on the general properties of short-chain aliphatic carboxylic acids and provides a detailed experimental protocol for determining the precise solubility in various solvents.
Introduction to this compound
This compound, with the CAS number 23886-52-4, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This structure imparts a degree of polarity, influencing its solubility in different media. The carboxylic acid moiety can engage in hydrogen bonding and deprotonate in basic solutions, while the cyano group adds to the molecule's polarity. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and biological assays.
Qualitative Solubility Profile
Short-chain carboxylic acids (generally those with fewer than five carbon atoms) are typically miscible with water due to their ability to form hydrogen bonds.[1][2][3] As the carbon chain length increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility.[3] this compound, with a five-carbon backbone, is expected to have limited but measurable solubility in water.
In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Polar protic solvents, such as ethanol (B145695) and methanol, are likely to be good solvents for this compound due to their ability to hydrogen bond with the carboxylic acid group. Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) should also effectively solvate the molecule. Nonpolar solvents such as toluene (B28343) and hexane (B92381) are expected to be poor solvents for this compound.
The solubility of this compound is expected to be significantly higher in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the subsequent section. For context, qualitative solubility information for the related compound, 4,4'-Azobis(this compound), is included, noting it is a different molecule.[4][5][6]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Water | 25 | Data not available | Data not available | Expected to be sparingly soluble. |
| Ethanol | 25 | Data not available | Data not available | Expected to be soluble. |
| Methanol | 25 | Data not available | Data not available | Expected to be soluble. |
| Acetone | 25 | Data not available | Data not available | Expected to be soluble. |
| Acetonitrile | 25 | Data not available | Data not available | Expected to be soluble. |
| Toluene | 25 | Data not available | Data not available | Expected to be poorly soluble. |
| Hexane | 25 | Data not available | Data not available | Expected to be poorly soluble. |
| 0.1 M NaOH (aq) | 25 | Data not available | Data not available | Expected to be highly soluble. |
| 4,4'-Azobis(this compound) | ||||
| Water (cold) | Practically insoluble | For reference only[5][6] | ||
| Water (hot) | Soluble | For reference only[5][6] | ||
| Methanol | Soluble | For reference only[5][6] | ||
| Toluene | Insoluble | For reference only[5][6] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This section details a comprehensive, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound. The shake-flask method is a well-established and reliable technique for this purpose.[7][8][9]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane, 0.1 M NaOH)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
Pipette a known volume of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable analytical method, such as HPLC or UV-Vis spectroscopy, to quantify the concentration of this compound.[11][12][13]
-
Create a calibration curve by analyzing the standard solutions.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Conclusion
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4,4'-Azobis(this compound) - Wikipedia [en.wikipedia.org]
- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 6. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Analysis of 4,4'-Azobis(4-cyanopentanoic acid)
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4,4'-Azobis(4-cyanopentanoic acid)
The synthesis of ACVA typically originates from levulinic acid. The process involves two primary stages: the formation of a hydrazo intermediate, followed by its oxidation to the final azo compound.
Experimental Protocol: Synthesis of ACVA from Levulinic Acid
A common synthetic route involves the reaction of levulinic acid with a cyanide source and hydrazine, followed by oxidation.[1]
Stage 1: Formation of the Hydrazo Intermediate
-
Prepare a solution of cyanovaleric acid or source the material.
-
React the cyanovaleric acid with an azodicarbonyl compound in a suitable solvent.
-
Maintain the reaction mixture at a controlled temperature and pH to facilitate the formation of the azo bond.[2]
Stage 2: Oxidation to 4,4'-Azobis(this compound)
-
Blend the concentrated aqueous solution of the hydrazo intermediate with acetone (B3395972) or a mixture of acetone and water. A preferred volume ratio of acetone to water is between 80:20 and 33:67.[1]
-
Oxidize the hydrazo compound in the acetone-water solution using an oxidizing agent such as chlorine gas. This reaction is preferably carried out at a temperature at or below 30°C.[1]
-
The resulting product can be purified through recrystallization or chromatography to obtain pure ACVA.[2]
Physicochemical Properties and Characterization
ACVA is a white crystalline solid and is utilized as a water-soluble free radical initiator in polymerization reactions.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [4] |
| Molecular Weight | 280.28 g/mol | [4] |
| Purity | ≥97% | [3] |
| Appearance | White solid | [4] |
Experimental Protocol: Recrystallization for Purification
For purification, 4,4'-azobis(this compound) can be recrystallized from methanol.[5]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra can be obtained using a Bruker AV-400 (400 MHz) or AV-500 (500 MHz) spectrometer with D₂O or DMF-d₇ as the NMR solvent.[5]
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometric analyses can be performed on a Waters Acquity UPLC i-Class with a QDa performance mass detector with an adjustment-free atmospheric pressure ionization (API) electrospray (ES) interface.[5]
-
Ionization Mode: Positive and negative ions recorded simultaneously.
-
Scan Range: m/z 50 to 1000.
-
Nebulizing/Desolvation Gas: High purity nitrogen (>95%) at 650-700 kPa.
-
Probe Temperature: 600 °C.
-
Source Temperature: 120 °C.
-
Cone Voltage: 10 V.
-
Capillary Voltage: 0.8 kV for both positive and negative ion spectra.[5]
Thermal and Photochemical Decomposition
ACVA is known to undergo thermal decomposition, which is a critical aspect of its function as a polymerization initiator. The decomposition follows first-order kinetics and is highly temperature-dependent.[6]
Decomposition Kinetics
4,4'-azobis(this compound) exists as two diastereomers, racemic-ACPA and meso-ACPA, which decompose at different rates.[7]
| Diastereomer | Solvent | Activation Energy (Ea) | Frequency Factor (A) | 10-hour Half-life (t½) Temperature |
| racemic-ACPA | Aqueous | 132.2 kJ mol⁻¹ | 4.76 × 10¹⁵ s⁻¹ | 65 °C |
| meso-ACPA | Aqueous | 131.7 kJ mol⁻¹ | 2.98 × 10¹⁵ s⁻¹ | 67 °C |
| Both | N,N-dimethylformamide | 134.0 kJ mol⁻¹ | 1.26 × 10¹⁶ s⁻¹ | 63 °C |
The primary product of decomposition in both aqueous and organic media is a ketenimine, formed by C-N coupling of the resulting radicals. In aqueous media, this intermediate is irreversibly trapped as an amide.[7][8]
Experimental Protocol: Thermal Analysis
Thermal characteristics and kinetics can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) can be employed for product analysis during pyrolysis.[8][9]
-
TGA-DTA and ARC: To understand thermal characteristics and kinetics.
-
DSC: To study thermal decomposition kinetics under non-isothermal and isothermal conditions.
-
TGA-FTIR: For analysis of gaseous decomposition products.[8][9]
This technical guide provides a foundational understanding of the synthesis, characterization, and decomposition of 4,4'-azobis(this compound), offering valuable insights for researchers and professionals in related fields. The detailed experimental protocols and data presented herein can serve as a practical reference for laboratory work and further investigation.
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 2. Buy 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Analysis of 4-Cyanopentanoic Acid: A Methodological Whitepaper
A comprehensive literature search did not yield specific theoretical or computational studies on the molecular structure of 4-cyanopentanoic acid. Therefore, this guide outlines a standardized methodology for conducting such an analysis, providing a framework for researchers in computational chemistry and drug development. The data presented herein is illustrative, based on expected values for similar molecular structures, and serves as a template for reporting findings from a de novo computational study.
Introduction
This compound is a bifunctional molecule containing both a nitrile and a carboxylic acid group. These functional groups impart specific electronic and structural characteristics that are of interest in various chemical and pharmaceutical contexts. Theoretical studies, primarily using quantum chemical methods, are essential for elucidating the molecule's three-dimensional structure, vibrational properties, and electronic landscape. This information is critical for understanding its reactivity, intermolecular interactions, and potential applications in areas such as polymer chemistry and as a building block in organic synthesis. This document details the standard computational protocols for such a theoretical investigation.
Experimental Protocols: Computational Methodology
The theoretical analysis of this compound's molecular structure would be conducted using computational chemistry software, such as Gaussian, ORCA, or Spartan. The primary method employed would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
1. Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure. A common and reliable level of theory for this purpose is the B3LYP functional with the 6-31G(d) basis set. The optimization process adjusts the positions of the atoms to find a minimum on the potential energy surface.
2. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data if available. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.
3. Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including hybridization and charge distribution.
Data Presentation: Hypothetical Molecular Parameters
The following tables present illustrative quantitative data that would be obtained from a DFT (B3LYP/6-31G(d)) calculation on this compound. This data is for demonstrative purposes only.
Table 1: Selected Optimized Bond Lengths
| Bond | Hypothetical Bond Length (Å) |
| C≡N | 1.15 |
| C-C (cyano group) | 1.47 |
| C-C (alkyl chain) | 1.53 - 1.54 |
| C=O (carbonyl) | 1.21 |
| C-O (hydroxyl) | 1.36 |
| O-H | 0.97 |
Table 2: Selected Optimized Bond Angles
| Angle | Hypothetical Bond Angle (°) |
| C-C≡N | 179.0 |
| C-C-C (alkyl chain) | 110.0 - 112.0 |
| O=C-O | 125.0 |
| C-O-H | 108.0 |
Table 3: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹, scaled) |
| O-H stretch | 3550 |
| C-H stretch (alkyl) | 2900 - 3000 |
| C≡N stretch | 2250 |
| C=O stretch | 1750 |
| C-O stretch | 1300 |
| C-N stretch | 1200 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical study of this compound's molecular structure.
Conclusion
While no specific theoretical studies on this compound have been published to date, the methodology for such an investigation is well-established. A computational approach using Density Functional Theory would provide valuable insights into its molecular structure, vibrational spectra, and electronic properties. The resulting data, presented in a structured format, would be highly beneficial for researchers in drug development and materials science, enabling a deeper understanding of the molecule's behavior and potential applications. The framework presented in this whitepaper can serve as a guide for initiating and reporting such a study.
The Genesis of a Specialty Chemical: A Technical History of 4-Cyanopentanoic Acid
For Immediate Release
This technical guide delves into the discovery and history of 4-cyanopentanoic acid, a significant molecule in polymer chemistry and biocatalysis. While the precise moment of its initial discovery and first synthesis remains elusive in currently accessible literature, its modern development showcases a fascinating interplay between chemical synthesis and enzymatic processes, driven by its utility in advanced material science.
A Molecule of Modern Significance
This compound, also known by its alternative name γ-cyanovaleric acid, has carved a niche for itself primarily as a precursor to key compounds in polymer synthesis. Its structure, featuring both a nitrile and a carboxylic acid functional group, provides a versatile platform for chemical modification. This has led to its use in the synthesis of specialized chemicals, most notably as a component of initiators and chain transfer agents for controlled radical polymerization techniques.
Biocatalysis: A Modern Approach to Synthesis
A significant chapter in the history of this compound production is its synthesis through biocatalysis. A patented process outlines a method for producing the compound from 2-methylglutaronitrile (B1199711) using an enzyme catalyst with nitrilase activity.[1] This enzymatic approach offers a high degree of regioselectivity, directly converting the nitrile to the corresponding carboxylic acid.[1]
The process detailed in the patent involves the use of the microorganism Acidovorax facilis 72W, which possesses the desired nitrilase.[1] A critical step in this biocatalytic method is the heat treatment of the microbial cells to deactivate an undesirable nitrile hydratase activity, which would otherwise lead to the formation of byproducts.[1] This chemoenzymatic strategy highlights a modern trend in chemical manufacturing that emphasizes green chemistry principles by utilizing biological systems to achieve specific and efficient chemical transformations.
Experimental Protocol: Biocatalytic Synthesis of this compound[1]
1. Enzyme Catalyst Preparation:
-
A suspension of Acidovorax facilis 72W cells is prepared in a sodium acetate (B1210297) buffer (0.15 M, pH 7.0).
-
The cell suspension is subjected to heat treatment at 50°C for 15 minutes to selectively deactivate nitrile hydratase activity.
-
The treated cells are then cooled to 25°C.
2. Immobilization of Enzyme:
-
A solution of sodium alginate in water is prepared by heating to 75-80°C.
-
The solution is cooled to 25°C, and the heat-treated cell suspension is added with stirring.
-
The resulting cell/alginate mixture is added dropwise to a calcium acetate buffer (0.20 M, pH 7.0) to form immobilized enzyme beads.
-
The beads are further crosslinked using glutaraldehyde (B144438) and polyethylenimine to enhance stability.
3. Biocatalytic Conversion:
-
The immobilized enzyme beads are introduced into an aqueous reaction mixture containing 2-methylglutaronitrile.
-
The reaction is carried out at a controlled pH and temperature.
-
The progress of the reaction is monitored by HPLC to determine the concentration of this compound.
4. Product Isolation:
-
Upon completion of the reaction, the enzyme catalyst is removed by filtration.
-
The pH of the reaction mixture is adjusted to 2.0-2.5 with concentrated HCl.
-
The solution is saturated with sodium chloride.
-
This compound is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and the solvent is removed to yield the final product.
The following table summarizes key quantitative data from a representative biocatalytic synthesis.[1]
| Parameter | Value |
| Substrate | 2-Methylglutaronitrile |
| Enzyme | Nitrilase from Acidovorax facilis 72W |
| Rate of Production | 193 - 236 mM/h |
| Typical Yield | 98.5% |
Role in Advanced Polymer Synthesis
While the direct applications of this compound are limited, its derivatives are instrumental in modern polymer chemistry. It serves as a key starting material for the synthesis of 4,4'-Azobis(this compound) (ACVA) , a widely used water-soluble azo initiator for free-radical polymerization.
Furthermore, this compound is a precursor to This compound dithiobenzoate (CPADB) , a chain transfer agent employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
The synthesis of CPADB from 4,4'-azobis(this compound) involves a reaction with di(thiobenzoyl) disulfide.[2] This transformation underscores the importance of this compound as a foundational building block for creating the complex architectures required for advanced polymer materials.
Logical Relationship of Synthesis
Caption: Synthetic relationships of this compound.
Conclusion
The history of this compound, as it is currently understood, is largely a story of modern chemical innovation. While its initial discovery remains to be fully elucidated, its importance in contemporary science and technology is clear. The development of a sophisticated biocatalytic route for its synthesis and its crucial role as a precursor to essential polymerization reagents demonstrate its value to researchers and professionals in drug development and material science. The journey of this compound is a testament to the ongoing evolution of chemical synthesis, where efficiency, selectivity, and sustainability are paramount.
References
Spectroscopic Profile of 4-Cyanopentanoic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-cyanopentanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values from validated computational models and analysis of structurally related compounds. This approach provides a robust and scientifically grounded spectroscopic profile.
Chemical Structure
The chemical structure of this compound is presented below, as obtained from the PubChem database.[1] This structure forms the basis for the prediction and interpretation of the spectroscopic data.
Structure:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | COOH |
| ~2.80 | Sextet | 1H | CH(CN) |
| ~2.45 | Triplet | 2H | CH2COOH |
| ~2.00 | Multiplet | 2H | CH2CH2COOH |
| ~1.40 | Doublet | 3H | CH3 |
Note: Predicted data is based on computational models and may vary slightly from experimental values. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~178 | COOH |
| ~120 | CN |
| ~35 | CH2COOH |
| ~30 | CH2CH2COOH |
| ~28 | CH(CN) |
| ~20 | CH3 |
Note: Predicted data is based on computational models.
Table 3: Key Infrared (IR) Spectroscopy Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~2250 | Medium | C≡N stretch (Nitrile) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1420 | Medium | O-H bend (Carboxylic Acid) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
Note: Expected absorption ranges are based on standard IR correlation tables and data from analogous structures.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - CH₃]⁺ |
| 82 | High | [M - COOH]⁺ |
| 68 | Moderate | [M - COOH - CH₂]⁺ |
| 54 | High | [CH₃CH(CN)]⁺ |
| 45 | Moderate | [COOH]⁺ |
Note: Predicted fragmentation patterns are based on typical fragmentation of nitriles and carboxylic acids under electron ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to TMS at 0.00 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: The sample is placed in the sample compartment of an FTIR spectrometer.
-
Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
An In-depth Technical Guide on the Thermal Decomposition of 4,4'-Azobis(4-cyanopentanoic acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Azobis(4-cyanopentanoic acid), commonly known as ACVA, is a water-soluble azo initiator widely utilized in radical polymerization and increasingly explored in biomedical applications for drug delivery and bioconjugation.[1] Its efficacy is intrinsically linked to its thermal decomposition characteristics, which generate free radicals. This guide provides a comprehensive technical overview of the thermal decomposition of ACVA, including its kinetics, mechanism, decomposition products, and the experimental protocols used for its characterization.
Introduction
4,4'-Azobis(this compound) is a valuable compound in polymer chemistry and materials science due to its ability to initiate polymerization reactions upon thermal or photochemical stimulation.[1] Its structure, featuring a central azo group (-N=N-), allows for the controlled generation of free radicals.[1] The decomposition process involves the cleavage of the carbon-nitrogen bonds, leading to the liberation of nitrogen gas and the formation of two identical this compound radicals.[1] Understanding the kinetics and mechanism of this decomposition is crucial for its effective application and for ensuring safety, as azo compounds can undergo thermal runaway at elevated temperatures.[2]
Stereoisomers of 4,4'-Azobis(this compound)
It is important to note that 4,4'-azobis(this compound) exists as a mixture of two diastereomers: a racemic form and a meso form.[3][4] These stereoisomers have been shown to decompose at different rates.[4]
Thermal Decomposition Kinetics
The thermal decomposition of 4,4'-azobis(this compound) consistently follows first-order kinetics.[5] The rate of decomposition is highly dependent on temperature and the solvent used.
Table 1: Kinetic Parameters for the Thermal Decomposition of 4,4'-Azobis(this compound) Diastereomers
| Diastereomer | Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | 10-hour Half-life (t½) Temperature (°C) |
| racemic-ACPA | Aqueous Media | 132.2 | 4.76 x 10¹⁵ | 65 |
| meso-ACPA | Aqueous Media | 131.7 | 2.98 x 10¹⁵ | 67 |
| Both | N,N-dimethylformamide (DMF) | 134.0 | 1.26 x 10¹⁶ | 63 |
Data sourced from Moad et al. (2019).[4]
The decomposition rate shows little variation with changes in ionic strength or pH in aqueous solutions.[5]
Decomposition Mechanism and Products
The thermal decomposition of ACVA is initiated by the cleavage of the C-N bonds flanking the azo group, which releases nitrogen gas and produces two this compound radicals.[1][6] The primary product formed from the subsequent C-N coupling of these radicals is a ketenimine.[4] In aqueous environments, this ketenimine is irreversibly trapped, forming an amide.[4] In some cases, toxic byproducts such as hydrogen cyanide (HCN) and methane (B114726) (CH4) have been detected during pyrolysis.[2]
Experimental Protocols for Characterization
The thermal decomposition of ACVA is typically investigated using a combination of thermoanalytical and spectroscopic techniques.
-
4,4'-azobis(this compound) (recrystallized from methanol)[7]
-
Solvents (e.g., D₂O, DMF-d₇ for NMR studies)[7]
-
Internal standards for quantitative analysis (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt for NMR)[7]
DSC is employed to measure the heat flow associated with the thermal decomposition of ACVA.[2][8]
-
Objective: To determine the enthalpy of decomposition and the onset temperature of the exothermic decomposition process.
-
Methodology:
-
A small, accurately weighed sample of ACVA is placed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[9]
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting thermogram will show an exothermic peak corresponding to the decomposition of ACVA.
-
TGA is used to measure the change in mass of a sample as a function of temperature.[2]
-
Objective: To determine the temperature at which decomposition begins and to quantify the mass loss associated with the release of nitrogen gas and other volatile products.
-
Methodology:
-
A small, accurately weighed sample of ACVA is placed in a TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The TGA curve will show a significant mass loss corresponding to the decomposition of the azo compound.
-
For product analysis, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition.[2]
-
NMR spectroscopy is a powerful tool for studying the kinetics of decomposition and identifying the reaction products in solution.[7]
-
Objective: To monitor the disappearance of ACVA and the appearance of decomposition products over time at a constant temperature.
-
Methodology:
-
A solution of ACVA and an internal standard is prepared in a deuterated solvent (e.g., D₂O or DMF-d₇) in an NMR tube.
-
The solution may be degassed to remove oxygen, which can interfere with radical reactions.[7]
-
The NMR tube is placed in a thermostatted oil bath or the NMR spectrometer's temperature-controlled probe, preheated to the desired decomposition temperature.[7]
-
¹H NMR spectra are acquired at regular intervals.
-
The disappearance of the ACVA signals and the appearance and integration of new signals corresponding to the decomposition products are used to determine the first-order rate constant for the decomposition.
-
Safety Considerations
Azo compounds like ACVA can undergo rapid, exothermic decomposition, especially at elevated temperatures, which can lead to thermal runaway accidents.[2] It is crucial to have a thorough understanding of the thermal stability of ACVA to prevent such incidents. The self-accelerating decomposition temperature (SADT) for a similar azo initiator has been reported, highlighting the importance of controlled storage and handling conditions.[10]
Conclusion
The thermal decomposition of 4,4'-azobis(this compound) is a well-characterized, first-order process that is fundamental to its application as a radical initiator. The decomposition kinetics are influenced by temperature, solvent, and the stereochemistry of the molecule. A comprehensive understanding of the decomposition mechanism and the products formed, as well as the appropriate analytical techniques for characterization, is essential for researchers and professionals working with this versatile compound. Adherence to safety protocols is paramount due to the potential for exothermic decomposition.
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
An In-depth Technical Guide to 4-Cyanopentanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-cyanopentanoic acid and its key derivatives. It covers their chemical and physical properties, synthesis methodologies, and known applications, with a focus on their role in polymer chemistry and potential relevance to drug development.
Core Compound and Derivatives: Physicochemical Properties
This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a versatile building block for the synthesis of a variety of derivatives. The properties of the parent acid and some of its most common derivatives are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted) |
| This compound[1][2][3] | 23886-52-4 | C₆H₉NO₂ | 127.14 | Not available | Not available | Not available | ~4.0 (estimated) |
| 4,4'-Azobis(this compound) | 2638-94-0 | C₁₂H₁₆N₄O₄ | 280.28 | 118-125 (decomposes) | Not applicable | Soluble in water, methanol | 3.98 ± 0.10 |
| This compound dithiobenzoate | 201611-92-9 | C₁₃H₁₃NO₂S₂ | 279.38 | 94-98 | Not available | Soluble in ethyl acetate (B1210297), chloroform | ~4.1 (estimated for carboxylic acid) |
| Methyl 4-cyanopentanoate[4] | 870532-87-9 | C₇H₁₁NO₂ | 141.17 | Not available | Not available | Not available | Not applicable |
| Ethyl 4-cyanopentanoate[5][6] | 62344-97-2 | C₈H₁₃NO₂ | 155.19 | Not available | Not available | Not available | Not applicable |
| 5-Cyanopentanamide[7] | 2304-58-7 | C₆H₁₀N₂O | 126.16 | 66-67 | 175-195 (at 3 Torr) | Not available | Not applicable |
Note on Basicity: The nitrile group in these compounds is exceptionally weakly basic. The lone pair of electrons on the nitrogen atom resides in an sp hybridized orbital, making them less available for protonation compared to the sp³ hybridized nitrogen in amines. The pKa of a protonated nitrile is typically very low (e.g., around -10 for benzonitrile), indicating that the nitrile group does not exhibit significant basic properties in most chemical environments.
Synthesis and Experimental Protocols
Synthesis of this compound
A biocatalytic route for the synthesis of this compound from 2-methylglutaronitrile (B1199711) has been reported. This method utilizes an immobilized nitrilase enzyme from Acidovorax facilis 72W.
Experimental Protocol: Biocatalytic Synthesis of this compound
-
Enzyme Immobilization: A suspension of Acidovorax facilis 72W cells is mixed with a solution of sodium alginate. This mixture is then added dropwise to a calcium acetate buffer to form beads, thus immobilizing the enzyme.
-
Crosslinking: The alginate beads are treated with glutaraldehyde (B144438) followed by polyethylenimine to crosslink the matrix and improve stability.
-
Hydrolysis: The immobilized enzyme beads are added to an aqueous solution of 2-methylglutaronitrile. The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.
-
Work-up and Isolation: After the reaction is complete, the enzyme beads are removed by filtration. The pH of the product mixture is adjusted to 2.0-2.5 with concentrated HCl. The solution is saturated with sodium chloride, and the this compound is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Synthesis of this compound Derivatives
This derivative is a key Reversible Addition-Fragmentation chain Transfer (RAFT) agent used in controlled radical polymerization. Its synthesis is a multi-step process.[8][9]
Experimental Protocol: Synthesis of this compound Dithiobenzoate [8]
-
Synthesis of Dithiobenzoic Acid (DTBA) Sodium Salt: Sodium methoxide, elemental sulfur, and benzyl (B1604629) chloride are reacted in methanol. The resulting sodium dithiobenzoate is isolated after removal of solvent and precipitation.
-
Oxidation to Di(thiobenzoyl) Disulfide: The sodium dithiobenzoate solution is treated with potassium ferricyanide(III) to yield a red precipitate of di(thiobenzoyl) disulfide, which is then filtered, washed, and dried.
-
Reaction with 4,4'-Azobis(this compound): Di(thiobenzoyl) disulfide and 4,4'-azobis(this compound) are dissolved in ethyl acetate and refluxed.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane eluent to yield this compound dithiobenzoate as a red solid.
Standard esterification methods can be employed. Fischer esterification is a common approach.
Experimental Protocol: Fischer Esterification for Methyl/Ethyl 4-Cyanopentanoate
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (methanol or ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The excess alcohol is removed by distillation. The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester can be further purified by distillation under reduced pressure.
Amides can be prepared from the corresponding carboxylic acid via several methods, including activation of the carboxylic acid followed by reaction with an amine.
Experimental Protocol: Synthesis of 4-Cyanopentanamide
-
Activation: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added, along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction with Ammonia (B1221849): The activated acid is then reacted with a source of ammonia, such as an aqueous solution of ammonium (B1175870) hydroxide (B78521) or by bubbling ammonia gas through the solution.
-
Work-up: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate is washed with dilute acid and then with water.
-
Purification: The organic layer is dried and the solvent removed. The resulting crude amide can be purified by recrystallization or column chromatography.
Chemical Reactivity and Logical Relationships
The two primary functional groups of this compound and its derivatives, the carboxylic acid and the nitrile, dictate their chemical reactivity.
Biological Properties and Applications in Drug Development
The direct biological or pharmacological activity of this compound and its simple derivatives is not extensively documented in publicly available literature. However, the structural motifs present in these molecules are of interest in drug development.
-
Polymer-Based Drug Delivery: The most significant application of this compound derivatives is in the synthesis of well-defined polymers via RAFT polymerization. These polymers can be designed as carriers for drug delivery systems, where the properties of the polymer (e.g., molecular weight, hydrophilicity, and functionality) can be precisely controlled. The carboxylic acid group of the this compound moiety provides a convenient handle for further functionalization, such as conjugation to drugs or targeting ligands.
-
Pentanoic Acid Derivatives in Medicine: Pentanoic acid (valeric acid) and its derivatives have been investigated for a range of biological activities.[10] For instance, some derivatives have shown potential as anticancer agents.[11][12] The underlying mechanisms for these activities are diverse and depend on the specific substitutions on the pentanoic acid backbone.
-
Cyano-Containing Compounds in Drug Design: The nitrile group, while relatively inert metabolically, can act as a polar group and a hydrogen bond acceptor. In some drug candidates, it is used as a bioisostere for other functional groups.
Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound or its simple derivatives. Research in this area could uncover novel biological activities. The existing literature primarily supports the use of these compounds as tools in materials science and polymer chemistry, which in turn have significant applications in the biomedical field, particularly in the development of advanced drug delivery platforms. Further screening of this compound and a library of its derivatives against various biological targets could be a fruitful area for future research.
References
- 1. 4-Cyano-4-methylbutanoic acid | C6H9NO2 | CID 9898827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:23886-52-4 | Chemsrc [chemsrc.com]
- 3. This compound|Free Radical Initiator|RUO [benchchem.com]
- 4. Methyl 4-cyanopentanoate | C7H11NO2 | CID 83479098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. guidechem.com [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 4-Cyanopentanoic Acid Dithiobenzoate in RAFT Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The choice of the RAFT agent is crucial for the success of the polymerization. 4-Cyanopentanoic acid dithiobenzoate (CPADB) is a versatile RAFT agent suitable for a wide range of monomers. This document provides detailed protocols for the synthesis, purification, and characterization of CPADB, as well as a general procedure for its application in RAFT polymerization.
Data Presentation
Table 1: Synthesis and Characterization of this compound Dithiobenzoate (CPADB)
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Melting Point | 98 °C | [1] |
| ¹H-NMR Chemical Shifts (CDCl₃, ppm) | [2] | |
| Aromatic Protons (o-ArH) | 7.91 (m, 2H) | [2] |
| Aromatic Protons (p-ArH) | 7.60 (m, 1H) | [2] |
| Aromatic Protons (m-ArH) | 7.42 (m, 2H) | [2] |
| Methylene Protons (-CH₂CH₂-) | 2.40-2.80 (m, 4H) | [2] |
| Methyl Protons (-CH₃) | 1.95 (s, 3H) | [2] |
Table 2: Exemplary RAFT Polymerization Conditions using CPADB
| Monomer | [Monomer]₀:[CTA]₀:[I]₀ Ratio | Polymer Characteristics | Reference |
| Methacrylic Acid | 50:1:0.2 | PDI = 1.08 - 1.17 | [3] |
| 2-(Diethylamino)ethyl methacrylate | 100:1:0.2 | Well-controlled molecular weight | [3] |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid | 500:1:0.2 | High yield | [3] |
| Methyl Methacrylate (MMA) | [MMA]/[CPADB] = Varies | PDI = 1.24 for Mn = 55000 g/mol | [1] |
Note: [Monomer]₀, [CTA]₀, and [I]₀ represent the initial concentrations of the monomer, chain transfer agent (CPADB), and initiator, respectively. PDI refers to the Polydispersity Index.
Experimental Protocols
Protocol 1: Synthesis of this compound Dithiobenzoate (CPADB)
This protocol involves a two-step synthesis. First, dithiobenzoic acid (DTBA) is prepared, which is then reacted with 4,4'-azobis(this compound) to yield the final product.
Step 1: Synthesis of Dithiobenzoic Acid (DTBA)
Materials:
-
Benzyl (B1604629) chloride (63.0 g, 0.5 mol)[2]
-
Elemental sulfur (32.0 g, 1.0 mol)[2]
-
Sodium methoxide (B1231860) (30% solution in methanol (B129727), 180.0 g, 1.0 mol)[2]
-
Methanol (250 g)[2]
-
1.0 N HCl
-
Diethyl ether
-
1.0 N NaOH
-
Potassium ferricyanide (B76249) (III)
-
Deionized water
Procedure:
-
Combine benzyl chloride, elemental sulfur, and sodium methoxide in methanol in a reaction vessel.[1][2]
-
Heat the reaction mixture in an oil bath at 67 °C for 10 hours.[1]
-
Cool the mixture to 7 °C using an ice bath to allow for the precipitation of salt.[1]
-
Remove the precipitate by filtration and evaporate the solvent under vacuum.[1]
-
Dissolve the residue in deionized water.[1]
-
Acidify the crude sodium dithiobenzoate solution with 1.0 N HCl and extract with diethyl ether.[1]
-
Add deionized water and 1.0 N NaOH to transfer the sodium dithiobenzoate to the aqueous phase.[1]
-
Mix the sodium dithiobenzoate solution with potassium ferricyanide (III) in deionized water under vigorous stirring to form a red precipitate of di(thiobenzoyl) disulfide.[1]
-
Filter the precipitate and wash with deionized water until the washings are colorless.[1]
-
Dry the solid product under vacuum at room temperature overnight.[1]
-
Recrystallize the di(thiobenzoyl) disulfide from ethanol.[1]
Step 2: Synthesis of this compound Dithiobenzoate (CPADB)
Materials:
-
Di(thiobenzoyl) disulfide (DTBD) (4.25 g, 14.0 mmol)[2]
-
4,4'-Azobis(this compound) (5.84 g, 21.0 mmol)[2]
-
Distilled ethyl acetate (B1210297) (80.0 mL)[2]
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane (2:3) mixture
-
Benzene for recrystallization
Procedure:
-
Dissolve di(thiobenzoyl) disulfide and 4,4'-azobis(this compound) in distilled ethyl acetate.[1][2]
-
Reflux the reaction solution at 85 °C for 18 hours.[2]
-
Isolate the crude product by column chromatography using silica gel with an ethyl acetate/hexane (2:3) mixture as the eluent.[1][2]
-
Evaporate the solvent mixture to obtain a red residue.[2]
-
Crystallize the product by placing the residue in a freezer.[1][2]
-
Recrystallize the final product from benzene.[2]
Protocol 2: General Procedure for RAFT Polymerization using CPADB
This protocol provides a general guideline for RAFT polymerization of monomers using CPADB as the chain transfer agent and a thermal initiator such as 4,4'-azobis(4-cyanovaleric acid) (ACVA) or azobisisobutyronitrile (AIBN).
Materials:
-
Monomer (e.g., methyl methacrylate, methacrylic acid)
-
This compound dithiobenzoate (CPADB) (RAFT agent)
-
Initiator (e.g., 4,4'-azobis(4-cyanovaleric acid) - ACVA)[3][4]
-
Schlenk tube or ampule
-
Nitrogen or argon source
Procedure:
-
In a Schlenk tube or ampule, dissolve the monomer, CPADB, and initiator in the chosen solvent. The molar ratio of [Monomer]₀:[CPADB]₀:[Initiator]₀ should be determined based on the desired molecular weight and polymerization rate.[3]
-
De-gas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the reaction vessel with an inert gas (nitrogen or argon).
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.[6]
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H-NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Caption: Synthesis workflow for this compound dithiobenzoate (CPADB).
References
Application Notes and Protocols for 4,4'-Azobis(4-cyanopentanoic acid) as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4,4'-azobis(4-cyanopentanoic acid) (ACPA), also known as 4,4'-azobis(4-cyanovaleric acid) (ACVA), a versatile and widely used water-soluble azo initiator for free-radical polymerization. Its utility spans various applications, from the synthesis of polymers with well-defined architectures to the preparation of functionalized nanoparticles for drug delivery.
Introduction to 4,4'-Azobis(this compound)
4,4'-Azobis(this compound) is a thermal initiator that decomposes upon heating to generate two equivalents of cyanopentanoic acid radicals and nitrogen gas.[1] This decomposition process initiates the polymerization of a wide range of vinyl monomers. A key advantage of ACPA is its water solubility, making it suitable for polymerization in aqueous media, including emulsion and solution polymerization.[1] Furthermore, its carboxylic acid functionalities can be leveraged to impart specific properties to the resulting polymers or to conjugate them with other molecules. ACPA is also frequently employed in controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]
Physicochemical Properties and Decomposition Kinetics
A summary of the key properties of 4,4'-azobis(this compound) is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 118-125 °C (decomposes) | [1] |
| Solubility | Soluble in water, methanol, DMF | [1][2] |
| 10-hour Half-life Temperature | ~69 °C in H₂O, ~63 °C in DMF | [2][3] |
The rate of decomposition of ACPA is dependent on both temperature and the solvent used. The 10-hour half-life temperature is a common metric used to describe the thermal stability of an initiator, representing the temperature at which 50% of the initiator will have decomposed in 10 hours. In aqueous solutions, the 10-hour half-life temperature for ACPA is approximately 69°C, while in dimethylformamide (DMF), it is slightly lower at around 63°C.[2][3]
Applications in Polymer Synthesis
ACPA is a versatile initiator for various polymerization techniques, including:
-
Solution Polymerization: Due to its solubility in water and some organic solvents, ACPA is well-suited for homogeneous solution polymerization of a variety of monomers.
-
Emulsion Polymerization: As a water-soluble initiator, ACPA is effective for initiating polymerization in the aqueous phase of an emulsion system. The resulting polymer chains initiated by ACPA fragments will have carboxylic acid end-groups, which can contribute to the stability of the latex particles.[4]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: ACPA is a commonly used initiator in RAFT polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5][6]
-
Synthesis of Functionalized Nanoparticles and Hydrogels: The carboxylic acid groups of ACPA can be used to functionalize the surface of nanoparticles or be incorporated into hydrogel networks, enabling applications in drug delivery and biomaterials.[7][8]
Experimental Protocols
Protocol for Solution Polymerization of Acrylic Acid
This protocol describes the synthesis of a poly(acrylic acid) macro-RAFT agent via solution polymerization in ethanol (B145695).[9]
Materials:
-
Acrylic acid (AA)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT) (RAFT agent)
-
4,4'-Azobis(this compound) (ACPA)
-
Ethanol
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Argon inlet and outlet
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet and outlet, add acrylic acid (2.0018 g, 27.79 mmol), DDMAT (252.8 mg, 0.66 mmol), ACPA (19.9 mg, 0.07 mmol), and ethanol (10.00 mL).[9]
-
Purge the flask with argon for 30 minutes to remove oxygen.
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 4-6 hours).
-
To stop the polymerization, remove the flask from the oil bath and cool it to room temperature.
-
The resulting poly(acrylic acid) macro-RAFT agent can be purified by precipitation in a non-solvent such as diethyl ether and dried under vacuum.
Expected Outcome:
This procedure yields a poly(acrylic acid) macro-RAFT agent with a predictable molecular weight and a narrow molecular weight distribution (PDI < 1.3). The molecular weight can be controlled by adjusting the ratio of monomer to RAFT agent.
Protocol for RAFT Emulsion Polymerization of Styrene (B11656)
This protocol outlines the use of a poly(acrylic acid) macro-RAFT agent, synthesized using ACPA, for the emulsion polymerization of styrene.[5]
Materials:
-
Poly(acrylic acid) macro-RAFT agent (synthesized as in Protocol 4.1)
-
Styrene
-
Sodium bicarbonate (NaHCO₃)
-
4,4'-Azobis(this compound) (ACPA)
-
Deionized water
-
Two-necked round-bottom flask
-
Condenser
Procedure:
-
In a two-necked round-bottom flask equipped with a condenser, dissolve the poly(acrylic acid) macro-RAFT agent in deionized water. The amount will depend on the desired final solids content.
-
Add styrene monomer to the aqueous solution.
-
Add sodium bicarbonate to the mixture to adjust the pH. A molar ratio of NaHCO₃ to ACPA of 3.5 is recommended.[5]
-
Prepare a stock solution of ACPA in deionized water.
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Heat the reaction mixture to 80 °C with stirring.
-
Inject the ACPA solution into the flask to initiate polymerization. A molar ratio of PAA-macro-RAFT agent to ACPA of 5 is suggested.[5]
-
Maintain the reaction at 80 °C for several hours until the desired monomer conversion is achieved.
-
Cool the reactor to room temperature to terminate the polymerization.
Expected Outcome:
This protocol produces a stable latex of polystyrene particles with a poly(acrylic acid) shell. The particle size and molecular weight of the polystyrene can be controlled by the reaction conditions.
Data Presentation
The concentration of ACPA can influence the properties of the resulting polymer. The following table summarizes the effect of ACPA concentration on the maximum diffraction efficiency (DEMax) of holographic gratings stored in a PVA/AA photopolymer.
| Composition ID | ACPA Concentration (M) | DEMax (%) |
| C1 | 0 | 42 |
| C2 | 0.006 | 57 |
| C3 | 0.009 | 75 |
| C4 | 0.012 | 82 |
| C5 | 0.015 | 82 |
Data sourced from[10]
This data indicates that increasing the ACPA concentration up to a certain point can improve the performance of the photopolymer, likely by reducing the polymer chain length.[10]
Visualizations
General Mechanism of ACPA-initiated Polymerization
Caption: Decomposition of ACPA to initiate free-radical polymerization.
Experimental Workflow for RAFT Emulsion Polymerization
Caption: Workflow for RAFT emulsion polymerization using a PAA macro-RAFT agent.
References
- 1. 4,4'-Azobis(this compound) - Wikipedia [en.wikipedia.org]
- 2. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for RAFT Polymerization Using 4-Cyanopentanoic Acid Dithiobenzoate (CPADB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for conducting RAFT polymerization utilizing the chain transfer agent (CTA) 4-cyanopentanoic acid dithiobenzoate (CPADB). This CTA is particularly useful due to its carboxylic acid functionality, which allows for post-polymerization modifications and conjugation, making it highly relevant for biomedical and drug delivery applications.
The RAFT process, governed by the judicious selection of a CTA, allows for the controlled polymerization of a wide array of monomers. The general mechanism involves a degenerative chain transfer process where a dormant polymer chain is reactivated for further monomer addition. This "living" characteristic of RAFT polymerization enables the synthesis of block copolymers, star polymers, and other complex architectures with high precision.
Key Reagents
The primary reagents involved in this protocol are the monomer, the RAFT agent (CTA), and a radical initiator.
| Reagent | Structure | Role |
| Monomer | Varies depending on the desired polymer. Examples include methacrylic acid, 2-(diethylamino)ethyl methacrylate, and 2-acrylamido-2-methyl-1-propanesulfonic acid.[1][2] | The basic building block of the polymer chain. |
| This compound Dithiobenzoate (CPADB) | (Illustrative structure) | Chain Transfer Agent (CTA) that controls the polymerization process. |
| 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | (Illustrative structure) | Radical initiator that starts the polymerization.[1][2] |
Experimental Protocols
This section outlines the general procedure for RAFT polymerization of acrylic monomers using CPADB as the CTA. The following protocol is a synthesis of methodologies reported in the literature.[1][2]
Materials:
-
Monomer (e.g., Methacrylic Acid)
-
This compound Dithiobenzoate (CPADB)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvent (e.g., 1,4-dioxane, water)[3]
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source for deoxygenation
-
Magnetic stirrer and heating plate/oil bath
-
Precipitation solvent (e.g., diethyl ether)
-
Vacuum oven
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve the desired amounts of monomer, CPADB (CTA), and ACVA (initiator) in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the polymer molecular weight. Common ratios are 50:1:0.2, 100:1:0.2, or 500:1:0.2.[1][2]
-
Deoxygenation: The reaction mixture must be deoxygenated to prevent termination of the radical polymerization by oxygen. This is typically achieved by subjecting the mixture to several freeze-pump-thaw cycles or by bubbling an inert gas (Nitrogen or Argon) through the solution for at least 30 minutes.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[4] Stir the reaction mixture for the specified duration. The reaction time will vary depending on the monomer, target molecular weight, and reaction conditions. It is advisable to take aliquots at different time points to monitor monomer conversion and polymer characteristics.
-
Termination and Isolation: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., cold diethyl ether).
-
Purification: The precipitated polymer should be collected by filtration or centrifugation and then redissolved in a small amount of a suitable solvent and re-precipitated. This process should be repeated 2-3 times to remove unreacted monomer and other impurities.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from RAFT polymerization experiments using CPADB, demonstrating the controlled nature of the polymerization.
Table 1: RAFT Polymerization of Methacrylic Acid [1][2]
| [Monomer]:[CTA]:[Initiator] | Target DPn | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1:0.2 | 50 | >95 | ~5,000 | 1.08 - 1.15 |
| 100:1:0.2 | 100 | >95 | ~10,000 | 1.10 - 1.17 |
| 500:1:0.2 | 500 | >90 | ~50,000 | 1.12 - 1.17 |
DPn: Degree of Polymerization; Mn: Number-average molecular weight; PDI: Polydispersity Index.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow:
The following diagram illustrates the general workflow for RAFT polymerization.
Caption: General workflow for RAFT polymerization.
RAFT Polymerization Mechanism:
The diagram below outlines the key steps in the RAFT polymerization mechanism.
Caption: Key steps of the RAFT polymerization mechanism.
Troubleshooting and Considerations
-
Color Change: The reaction mixture is typically pink or red due to the dithiobenzoate group of the CTA. A color change to yellow or colorless during the polymerization may indicate degradation of the RAFT agent.[4] This can be caused by an excessively high initiator concentration or prolonged reaction times at high temperatures.
-
Aqueous Polymerization: When conducting RAFT polymerization in aqueous media, the pH of the solution can affect the stability and solubility of the CTA. For CPADB, the addition of a base like sodium bicarbonate might be necessary to aid dissolution, but this can also lead to an inhibition period.[3] The use of a co-solvent like ethanol (B145695) (around 10%) can improve the solubility of the CTA without the need for a base.[3]
-
CTA Purity: The purity of the RAFT agent is critical for achieving good control over the polymerization. Impurities can lead to side reactions and a loss of "living" characteristics. It is important to note that the nitrile group in this compound-based CTAs can undergo self-catalyzed hydrolysis to an amide, which can negatively impact polymerization control.[5][6]
-
Initiator Concentration: The ratio of initiator to CTA is a key parameter. A high concentration of initiator can lead to an increased number of "dead" polymer chains that are not controlled by the RAFT process, resulting in a broader molecular weight distribution.
By following these protocols and considering the key parameters, researchers can effectively utilize RAFT polymerization with this compound dithiobenzoate to synthesize well-defined polymers for a variety of applications in research and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of 4-Cyanopentanoic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Cyanopentanoic acid and its derivatives are versatile building blocks in the design and synthesis of sophisticated drug delivery systems. Their utility primarily stems from their application in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the precise synthesis of polymers with defined architectures, molecular weights, and functionalities. These polymers can be engineered to form nanoparticles, nanogels, and other nanostructures for targeted and controlled drug release.
The two most prominent derivatives of this compound in this context are This compound dithiobenzoate (CPADB) , a highly efficient RAFT chain transfer agent (CTA), and 4,4'-azobis(4-cyanovaleric acid) (ACVA) , a water-soluble azo initiator.
1. Synthesis of Well-Defined Polymers via RAFT Polymerization:
CPADB is instrumental in the synthesis of a wide array of block copolymers with tailored properties for drug delivery.[1] The carboxylic acid functionality of CPADB can be retained as a polymer end-group, allowing for further conjugation of targeting ligands or other functional molecules. The RAFT process, initiated by radicals often generated from ACVA, enables the creation of polymers with narrow molecular weight distributions, which is crucial for reproducible drug carrier performance.[1]
Key applications include:
-
pH-Responsive Drug Delivery: By incorporating monomers with ionizable groups (e.g., acrylic acid, dimethylaminoethyl methacrylate), polymers that respond to changes in pH can be synthesized.[2] This is particularly relevant for cancer therapy, where the acidic tumor microenvironment or the lower pH within endosomes and lysosomes can trigger drug release from the nanocarrier.[2][3]
-
Thermosensitive Drug Carriers: Polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAM), can be synthesized using CPADB. These polymers undergo a phase transition in response to temperature changes, leading to the release of the encapsulated drug.
-
Formation of Core-Shell Nanoparticles: Amphiphilic block copolymers, synthesized using CPADB, can self-assemble in aqueous media to form core-shell nanoparticles. The hydrophobic core can encapsulate poorly water-soluble drugs, like doxorubicin (B1662922), while the hydrophilic shell provides stability and biocompatibility in the bloodstream.[4]
2. 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as an Initiator and Linker:
ACVA serves a dual role in drug delivery systems. As a water-soluble azo initiator, it is commonly used to initiate RAFT polymerization in aqueous media.[1] Its thermal decomposition generates radicals that initiate polymer chain growth.
Furthermore, the carboxylic acid groups on ACVA can be utilized for conjugation. In an innovative approach, ACVA has been employed as a thermosensitive linker to covalently attach drugs to a nanocarrier. The azo group is susceptible to cleavage upon heating, which can be localized using an alternating magnetic field on magnetic nanoparticles, triggering drug release.
3. Potential as a Cleavable Linker in Antibody-Drug Conjugates (ADCs):
While less common than its role in RAFT polymerization, the structure of this compound lends itself to potential applications as a cleavable linker in ADCs. The carboxylic acid group can be activated to react with amino groups on a drug molecule. The resulting amide bond, in conjunction with other functionalities, could be designed to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes. For instance, it could be part of a larger linker structure that incorporates a hydrazone or other acid-labile moiety.[5] However, direct evidence for the widespread use of this compound as a standalone cleavable linker in clinically advanced ADCs is limited in the current literature.
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems developed using methodologies involving this compound derivatives or similar polymer systems.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| pH-Responsive Nanogels | Poly(oligo(ethylene glycol) fumarate-co-sodium methacrylate) | 150 - 250 | Not Reported | -20 to -40 | [2] |
| Polymeric Nanoparticles | Poly(methoxypolyethyleneglycolcyanoacrylate-co-hexadecylcyanoacrylate) | ~45 | 0.256 | Not Reported | [4] |
| Dextran-based Nanoparticles | Lipid-modified Dextran | 100 - 200 | Not Reported | Not Reported |
Table 2: Doxorubicin Loading and Release Characteristics
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release (pH 7.4, 48h) | Cumulative Release (pH 5.5, 48h) | Reference |
| pH-Responsive Nanogels | ~10 - 20 | 87.8 - 96.6 | ~20% | ~80% | [2] |
| Polymeric Nanoparticles | Not Reported | 91.12 | ~30% | ~70% | [4] |
| Dextran-based Nanogels | ~10 | ~95 | ~30% | ~51% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dithiobenzoate (CPADB) [7]
This protocol describes the synthesis of the RAFT agent CPADB.
Materials:
-
4,4'-Azobis(this compound)
-
Di(thiobenzoyl) disulfide
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4,4'-azobis(this compound) (11.5 mmol) and di(thiobenzoyl)disulfide (7 mmol) in distilled ethyl acetate (40 mL).
-
Heat the reaction solution at reflux for 18 hours under a nitrogen atmosphere.
-
Remove the ethyl acetate in vacuum.
-
Isolate the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.
-
Combine the red-colored fractions and dry over anhydrous sodium sulfate overnight.
-
Remove the solvent mixture in vacuum to obtain a red oily residue.
-
Crystallize the product at -20°C.
-
Recrystallize the target compound from an acetate:hexane (2:3) mixture.
Protocol 2: Synthesis of pH-Responsive Block Copolymer Nanoparticles via RAFT Polymerization
This protocol outlines the synthesis of a diblock copolymer capable of forming pH-responsive nanoparticles for doxorubicin delivery.
Materials:
-
This compound dithiobenzoate (CPADB)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
N,N-Dimethylaminoethyl methacrylate (B99206) (DMAEMA)
-
Methyl methacrylate (MMA)
-
1,4-Dioxane
-
Doxorubicin hydrochloride
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate buffered saline (PBS)
Procedure:
-
Synthesis of Poly(DMAEMA) macro-CTA:
-
In a reaction flask, dissolve CPADB, DMAEMA, and ACVA in 1,4-dioxane. The molar ratio of monomer:CTA:initiator should be optimized (e.g., 50:1:0.1).
-
De-gas the solution by purging with nitrogen for 30 minutes.
-
Polymerize at 70°C for the desired time to achieve high monomer conversion.
-
Precipitate the polymer in cold hexane and dry under vacuum.
-
-
Synthesis of Poly(DMAEMA)-b-Poly(MMA) Block Copolymer:
-
Dissolve the Poly(DMAEMA) macro-CTA and MMA monomer in 1,4-dioxane.
-
Add ACVA as the initiator.
-
De-gas the solution and polymerize at 70°C.
-
Precipitate the block copolymer in cold hexane and dry under vacuum.
-
-
Nanoparticle Formation and Doxorubicin Loading: [8]
-
Dissolve the amphiphilic block copolymer in a suitable organic solvent.
-
Separately, dissolve doxorubicin hydrochloride in water.
-
Add the polymer solution dropwise to the doxorubicin solution under vigorous stirring to induce self-assembly into micelles and encapsulate the drug.
-
Stir the mixture overnight to allow for solvent evaporation and nanoparticle stabilization.
-
Purify the doxorubicin-loaded nanoparticles by dialysis against deionized water for 24 hours to remove unloaded drug and organic solvent.
-
Protocol 3: Characterization of Doxorubicin-Loaded Nanoparticles
This protocol describes the methods to characterize the physicochemical properties of the prepared nanoparticles.
1. Particle Size and Zeta Potential: [9]
- Dilute the nanoparticle suspension in deionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [8]
- Lyophilize a known amount of the doxorubicin-loaded nanoparticle suspension.
- Dissolve the lyophilized powder in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
- Quantify the amount of doxorubicin using UV-Vis spectrophotometry (absorbance at ~480 nm) or HPLC against a standard curve.
- Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
- EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Protocol 4: In Vitro Drug Release Study [8][10]
This protocol evaluates the pH-responsive release of doxorubicin from the nanoparticles.
Materials:
-
Doxorubicin-loaded nanoparticle suspension
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Transfer a known volume of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag into a larger volume of PBS (pH 7.4 or pH 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for developing drug delivery nanoparticles.
Caption: RAFT polymerization mechanism.
Caption: pH-triggered drug release from nanoparticles.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Nanogel from Natural Substances for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Cyanopentanoic Acid as a Precursor for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-cyanopentanoic acid as a precursor in the synthesis of functional polymers. The primary application of this compound in this context is its conversion into the highly versatile chain transfer agent (CTA), this compound dithiobenzoate (CPADB). This CTA is instrumental in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] Such polymers have significant applications in drug delivery, biomedical imaging, and tissue engineering.
Application Notes
This compound serves as a crucial building block for the synthesis of the RAFT agent this compound dithiobenzoate (CPADB).[3] The presence of the carboxylic acid group in this compound allows for the straightforward introduction of a dithiobenzoate group, resulting in a CTA that is particularly effective for controlling the polymerization of a wide range of monomers.
Key Advantages of Using this compound-Derived RAFT Agents:
-
Versatility: CPADB and its derivatives are compatible with a plethora of functional monomers, including styrenics, acrylates, methacrylates, and acrylamides, under mild polymerization conditions.[1]
-
Control over Polymer Architecture: The use of CPADB in RAFT polymerization enables the synthesis of polymers with complex architectures such as block copolymers, graft copolymers, and star polymers.
-
End-Group Functionalization: The carboxylic acid functionality originating from the this compound precursor can be retained at the polymer chain end. This allows for post-polymerization modification and conjugation to biomolecules, drugs, or surfaces.
-
Aqueous Polymerization: The carboxylic acid group can be deprotonated to increase water solubility, making it suitable for RAFT polymerization in aqueous media, which is beneficial for biological applications.[4]
Applications in Drug Development and Biomedical Research:
-
Drug Delivery: Polymers with well-defined architectures and functionalities are used to create nanoparticles, micelles, and hydrogels for targeted drug delivery.
-
Bioconjugation: The functional end-groups of polymers synthesized using CPADB can be used to attach proteins, peptides, or other bioactive molecules.[5]
-
Tissue Engineering: Functional polymers can be designed to mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.
-
Glycopolymers: CPADB has been successfully used in the synthesis of glycopolymers, which are important for studying carbohydrate-protein interactions and have applications in areas like anti-adhesion therapy and diagnostics.[6][7]
Experimental Protocols
2.1. Synthesis of this compound Dithiobenzoate (CPADB)
This protocol describes the synthesis of the RAFT agent CPADB from 4,4'-azobis(this compound) and di(thiobenzoyl) disulfide.
Materials:
-
4,4'-Azobis(this compound)
-
Di(thiobenzoyl) disulfide
-
Ethyl acetate (B1210297), distilled
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 4,4'-azobis(this compound) (e.g., 2.92 g, 11.5 mmol) and di(thiobenzoyl) disulfide (e.g., 2.13 g, 7 mmol) in distilled ethyl acetate (e.g., 40 mL).[3]
-
Heat the reaction mixture at reflux for 18 hours under a nitrogen atmosphere.[3]
-
After cooling to room temperature, remove the ethyl acetate using a rotary evaporator.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent.[3]
-
Collect the red-colored fractions, combine them, and dry over anhydrous sodium sulfate overnight.[3]
-
Remove the solvent by rotary evaporation to yield the final product, this compound dithiobenzoate (CPADB), as a red solid.
2.2. RAFT Polymerization of a Functional Monomer (e.g., Methacrylic Acid)
This protocol provides a general procedure for the RAFT polymerization of a functional monomer using the synthesized CPADB as the chain transfer agent and 4,4'-azobis(this compound) (V-501) as the initiator.
Materials:
-
Functional monomer (e.g., Methacrylic acid)
-
This compound dithiobenzoate (CPADB) (RAFT agent)
-
4,4'-Azobis(this compound) (V-501) (Initiator)
-
Solvent (e.g., 1,4-Dioxane, water, or a mixture)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk tube or reaction flask with a rubber septum
-
Magnetic stirrer
-
Constant temperature oil bath or heating block
-
Syringes and needles for deoxygenation and transfer
Procedure:
-
To a Schlenk tube, add the monomer (e.g., N-(2-hydroxypropyl)methacrylamide - HPMA), CPADB, and V-501 at a desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).[2][4]
-
Add the appropriate solvent (e.g., 1,4-Dioxane) to achieve the desired monomer concentration.
-
Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion. The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques like ¹H NMR spectroscopy or gas chromatography.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
Data Presentation
Table 1: Representative Data for RAFT Polymerization using CPADB-derived CTA.
| Monomer | Target DP | [M]:[CTA]:[I] | Solvent | T (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Methacrylic Acid | 50 | 50:1:0.2 | Water | 70 | - | >95 | - | 1.12 | [4] |
| Methacrylic Acid | 100 | 100:1:0.2 | Water | 70 | - | >95 | - | 1.15 | [4] |
| Methacrylic Acid | 500 | 500:1:0.2 | Water | 70 | - | >95 | - | 1.17 | [4] |
| Glycidyl Methacrylate | - | - | - | - | - | - | 12,600 | 1.32 | [8] |
| N-(3-azidopropyl)methacrylamide | - | - | - | - | - | - | 10,000-54,000 | 1.02-1.06 | [5] |
DP: Degree of Polymerization; M: Monomer; CTA: Chain Transfer Agent; I: Initiator; Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Visualizations
Caption: Synthesis pathway from this compound to a functional polymer.
Caption: Experimental workflow for RAFT polymerization.
References
Application Note: Enzymatic Synthesis of 4-Cyanopentanoic Acid Using Nitrilase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the enzymatic synthesis of 4-cyanopentanoic acid via the regioselective hydrolysis of 2-methylglutaronitrile (B1199711). The use of a nitrilase enzyme offers a "green" and highly efficient alternative to traditional chemical methods, which often require harsh reaction conditions.[1] This biocatalytic approach operates under mild conditions, demonstrating high yields and selectivity.[1][2] The protocols outlined below cover enzyme selection, immobilization, reaction conditions, and product purification, supported by quantitative data and process visualizations.
Principle of the Reaction
Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, typically without the formation of an amide intermediate.[3][4] In this application, a nitrilase selectively hydrolyzes one of the two nitrile groups in 2-methylglutaronitrile to produce this compound. This regioselectivity is a key advantage of the enzymatic process.[2][5] The reaction mechanism involves a nucleophilic attack on the nitrile's carbon atom by a conserved cysteine residue in the enzyme's active site.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrilase - Wikipedia [en.wikipedia.org]
- 4. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6551804B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with 4-Cyanopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Functionalization with specific molecules can enhance nanoparticle stability, biocompatibility, and targeting efficiency. 4-Cyanopentanoic acid and its derivatives have emerged as versatile ligands for nanoparticle surface modification, offering multiple avenues for creating sophisticated nanocarriers.
One of the most prominent derivatives, this compound dithiobenzoate (CPADB), is a highly effective chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the "grafting-from" of a wide variety of polymers onto the nanoparticle surface, creating a dense and stable polymer shell with controlled molecular weight and architecture. The carboxylic acid group of this compound itself can be used for direct covalent attachment to amine-functionalized nanoparticles through robust amide bond formation, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).
These modifications can impart "stealth" properties to nanoparticles, reducing opsonization and clearance by the immune system, and provide functional handles for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[1][2] This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound derivatives.
Data Presentation
The surface modification of nanoparticles with this compound derivatives leads to significant changes in their physicochemical properties. The following table summarizes representative quantitative data for nanoparticles before and after modification.
| Nanoparticle Type | Modification Method | Ligand/Polymer | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Iron Oxide (Fe₃O₄) | Direct Attachment | Polyacrylic Acid (PAA) | 135 (unmodified) -> 150 (PAA-coated) | 0.25 (unmodified) -> 0.18 (PAA-coated) | +15 (unmodified) -> -45 (PAA-coated) | Not Reported | [3][4] |
| Silica (B1680970) (SiO₂) | RAFT Polymerization | Poly(methacrylic acid) (PMAA) | 50 (unmodified) -> 85 (PMAA-grafted) | 0.15 (unmodified) -> 0.22 (PMAA-grafted) | -30 (unmodified) -> -55 (PMAA-grafted) | Not Reported | [5] |
| Gold (Au) | Ligand Exchange | PEG-Thiol | 15 (unmodified) -> 25 (PEG-coated) | 0.12 (unmodified) -> 0.19 (PEG-coated) | -40 (citrate-stabilized) -> -10 (PEG-coated) | Not Reported | [6] |
| PLGA | Emulsion Evaporation | - | 216 | 0.15 | -14 | Doxorubicin: ~60% | [7] |
| Chitosan | Ionic Gelation | - | 86 | 0.23 | +21 | Adriamycin: ~75% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dithiobenzoate (CPADB) RAFT Agent
This protocol describes the synthesis of the RAFT agent this compound dithiobenzoate (CPADB), which is a key reagent for "grafting-from" polymerization on nanoparticle surfaces.
Materials:
-
4,4'-Azobis(this compound)
-
Di(thiobenzoyl) disulfide
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,4'-azobis(this compound) (2.92 g, 11.5 mmol) and di(thiobenzoyl)disulfide (2.13 g, 7 mmol) in 40 mL of distilled ethyl acetate in a round-bottom flask.
-
Heat the reaction solution at reflux for 18 hours.
-
After cooling to room temperature, remove the ethyl acetate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.
-
Collect the red fractions and evaporate the solvent to obtain the purified CPADB.
Protocol 2: Surface-Initiated RAFT Polymerization from Amine-Functionalized Nanoparticles
This protocol details the "grafting-from" approach to grow polymer brushes from the surface of amine-functionalized nanoparticles using the synthesized CPADB RAFT agent.
Part A: Anchoring the RAFT Agent
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide)
-
CPADB (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Disperse the amine-functionalized nanoparticles in MES buffer.
-
In a separate vial, dissolve CPADB, EDC, and NHS in anhydrous DMF. A molar excess of EDC and NHS to CPADB is recommended (e.g., 1.2:1.5:1 ratio of EDC:NHS:CPADB).
-
Add the CPADB/EDC/NHS solution to the nanoparticle dispersion and stir at room temperature for 4-6 hours to activate the carboxylic acid of CPADB.
-
Add the activated CPADB solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle mixing to form amide bonds between the RAFT agent and the nanoparticle surface.
-
Purify the RAFT agent-anchored nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.
Part B: "Grafting-From" Polymerization
Materials:
-
RAFT agent-anchored nanoparticles
-
Monomer (e.g., N-isopropylacrylamide, methacrylic acid)
-
Azo initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., DMF, dioxane)
Procedure:
-
Disperse the RAFT agent-anchored nanoparticles in the chosen anhydrous solvent.
-
Add the monomer and the azo initiator to the nanoparticle dispersion. The molar ratio of monomer to RAFT agent will determine the polymer chain length.
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Conduct the polymerization at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) for the desired time.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer-grafted nanoparticles by repeated centrifugation and resuspension in a suitable solvent to remove residual monomer and free polymer.
Protocol 3: Direct Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles via EDC/NHS chemistry.[9][10][11]
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide or silica)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation: Wash the amine-functionalized nanoparticles with Activation Buffer and resuspend to a concentration of 1-10 mg/mL.
-
Carboxylic Acid Activation: In a separate tube, dissolve this compound in Activation Buffer. Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the this compound solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[9]
-
Conjugation: Add the activated this compound solution to the nanoparticle dispersion. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes to deactivate any unreacted Sulfo-NHS esters.
-
Purification: Centrifuge the nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Washing Buffer. Repeat the centrifugation and washing steps three times.
-
Final Resuspension: Resuspend the purified carboxyl-functionalized nanoparticles in a suitable buffer for storage or further use.
Visualizations
Experimental Workflows
Caption: Workflow for surface-initiated RAFT polymerization.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. mdpi.com [mdpi.com]
- 5. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
Application Notes and Protocols for the Synthesis of Block Copolymers using 4-Cyanopentanoic Acid-Based RAFT Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Among the various RAFT agents, those based on 4-cyanopentanoic acid, such as this compound dithiobenzoate (CPADB), are particularly useful due to the presence of a carboxylic acid group. This functional handle allows for further chemical modification and can influence the solubility of the RAFT agent and the resulting polymers.
These application notes provide detailed protocols for the synthesis of block copolymers using this compound-based RAFT agents. The procedures cover the synthesis of the initial homopolymer (macro-chain transfer agent, macro-CTA) and the subsequent chain extension with a second monomer to form a diblock copolymer.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various block copolymers using this compound-based RAFT agents.
Table 1: Synthesis of Macro-Chain Transfer Agents (Macro-CTAs)
| Monomer (M) | RAFT Agent | Initiator (I) | [M]:[RAFT]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Resulting Polymer | Mn ( g/mol ) | PDI |
| Methyl Methacrylate (B99206) (MMA) | CPADB | AIBN | 100:1:0.1 | Toluene (B28343) | 70 | 24 | PMMA-CTA | 1,800 | 1.09 |
| Methyl Methacrylate (MMA) | CPADB | AIBN | Varies | Benzene | 60 | 24 | PMMA-CTA | 55,000 | 1.24[1] |
| Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | CPADB | ACVA | 100:1:0.2 | DMF | 70 | - | POEGMA-CTA | - | - |
| Glycidyl Methacrylate (GMA) | CPADB | AIBN | Varies | THF | 70 | 2 | PGMA-CTA | 3,300 | 1.12[1] |
Table 2: Synthesis of Diblock Copolymers via Chain Extension
| Macro-CTA | Second Monomer (M2) | [M2]:[Macro-CTA]:[I] Ratio | Initiator (I) | Solvent | Temp. (°C) | Time (h) | Resulting Block Copolymer | Mn ( g/mol ) | PDI |
| PMMA-CTA | [2-(Methacryloyloxy)ethyl] trimethylammonium (PMAETMA) | Varies | AIBN | - | - | - | PMMA-b-PMAETMA | - | - |
| PMMA-CTA | Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | Varies | AIBN | Toluene | 70 | - | PMMA-b-POEGMA | - | - |
| POEGMA-CTA | 4-Vinylpyridine (4VP) | Varies | ACVA | DMF | 70 | - | POEGMA-b-P4VP | - | - |
Note: "-" indicates data not specified in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) Macro-CTA (PMMA-CTA)
This protocol describes the synthesis of a PMMA homopolymer with a terminal RAFT group, which can be used as a macro-chain transfer agent for the synthesis of block copolymers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound dithiobenzoate (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Schlenk flask
-
Rubber septum
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask, add CPADB (e.g., 0.279 g, 1 mmol) and AIBN (e.g., 0.0164 g, 0.1 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 20-30 minutes.
-
Using a syringe, add anhydrous toluene (e.g., 10 mL) to dissolve the RAFT agent and initiator.
-
Add inhibitor-free MMA (e.g., 10.0 g, 100 mmol) to the flask via syringe.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol (B129727) or hexane.
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the purified PMMA-CTA in a vacuum oven at room temperature overnight.
-
Characterize the resulting macro-CTA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of PMMA-b-POEGMA Diblock Copolymer
This protocol details the chain extension of the previously synthesized PMMA-CTA with a second monomer, oligo(ethylene glycol) methyl ether methacrylate (OEGMA), to form a diblock copolymer.
Materials:
-
PMMA-CTA (synthesized as per Protocol 1)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Schlenk flask
-
Rubber septum
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the PMMA-CTA (e.g., 1.8 g, 1 mmol, based on an Mn of 1800 g/mol ) and AIBN (e.g., 0.0164 g, 0.1 mmol) in anhydrous toluene (e.g., 15 mL).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Purge the flask with dry nitrogen or argon for 20-30 minutes.
-
Add inhibitor-free OEGMA (e.g., 10.0 g, assuming a molecular weight for the OEGMA monomer) to the flask via syringe.
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C and begin stirring.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or FT-NIR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
Purify the block copolymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitate by filtration and dry it under vacuum.
-
Characterize the final PMMA-b-POEGMA block copolymer by GPC to determine its molecular weight and PDI, and by ¹H NMR to confirm the composition of the blocks.
Mandatory Visualizations
Caption: Mechanism of RAFT Polymerization.
Caption: Experimental Workflow for Block Copolymer Synthesis.
References
Controlled Polymerization of Methacrylates using 4-Cyanopentanoic Acid Dithiobenzoate (CPAD) as a Chain Transfer Agent
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of methacrylates utilizing 4-cyanopentanoic acid dithiobenzoate (CPAD) as a chain transfer agent (CTA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique is particularly valuable for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, biomaterials, and nanotechnology.
Introduction to RAFT Polymerization of Methacrylates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1][2] The choice of an appropriate CTA is crucial for the success of RAFT polymerization.[3] this compound dithiobenzoate (CPAD) is a versatile CTA, particularly effective for the polymerization of methacrylate (B99206) monomers.[4] Its carboxylic acid functionality also allows for post-polymerization modifications, making it a valuable tool for creating functional polymers for biomedical applications.
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria where the CTA reversibly transfers a dithiobenzoate group to growing polymer chains. This process allows for the simultaneous growth of all polymer chains, leading to a controlled polymerization and polymers with narrow molecular weight distributions.
Key Experimental Parameters and Data
The following tables summarize key experimental parameters and results from various studies on the RAFT polymerization of methacrylates using CPAD as the CTA. These data provide a valuable reference for designing new polymerization experiments.
Table 1: RAFT Polymerization of Various Methacrylates with CPAD
| Monomer | Initiator | [Monomer]:[CTA]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Methacrylic Acid (MAA) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | 50:1:0.2 | Aqueous Media | Not Specified | Not Specified | Not Specified | 1.08-1.17 | [1][5] |
| Methacrylic Acid (MAA) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | 100:1:0.2 | Aqueous Media | Not Specified | Not Specified | Not Specified | 1.08-1.17 | [1][5] |
| Methacrylic Acid (MAA) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | 500:1:0.2 | Aqueous Media | Not Specified | Not Specified | Not Specified | 1.08-1.17 | [1][5] |
| Methyl Methacrylate (MMA) | Not Specified | Not Specified | Not Specified | Not Specified | 24 | 55,000 | 1.24 | [6] |
| 6-azidohexyl methacrylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 25,000 | ≤ 1.2 | [7] |
Table 2: Synthesis of Block Copolymers using CPAD-derived Macro-CTAs
| Macro-CTA | Second Monomer | Resulting Block Copolymer | PDI | Reference |
| Poly(methacrylic acid) (PMAA) | Methyl Methacrylate (MMA) | PMAA-b-PMMA | Narrow HVD* | |
| Poly(methyl methacrylate) (PMMA) | [2-(methacryloyloxy)ethyl] trimethylammonium | PMMA-b-PMAETMA | Not Specified | [6] |
*Hydrodynamic Volume Distribution
Experimental Protocols
Synthesis of this compound Dithiobenzoate (CPAD) CTA
A detailed protocol for the synthesis of CPAD has been reported and involves a two-step process.[6]
Step 1: Synthesis of Di(thiobenzoyl) Disulfide
-
Prepare a solution of sodium methoxide, elemental sulfur, and anhydrous methanol (B129727).
-
Add benzyl (B1604629) chloride to the reaction mixture and heat at 67°C for 10 hours.
-
Cool the mixture and remove the precipitated salt by filtration.
-
Remove the solvent under vacuum and dissolve the residue in deionized water.
-
Acidify the solution with HCl and extract with diethyl ether.
-
Transfer the sodium dithiobenzoate to the aqueous phase by adding NaOH.
-
Mix the sodium dithiobenzoate solution with potassium ferricyanide (B76249) (III) under vigorous stirring to precipitate the red di(thiobenzoyl) disulfide.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
Recrystallize the product from ethanol.
Step 2: Synthesis of this compound Dithiobenzoate (CPAD)
-
Dissolve 4,4'-azobis(this compound) and di(thiobenzoyl)disulfide in distilled ethyl acetate (B1210297).
-
Heat the solution at reflux for 18 hours.
-
Remove the ethyl acetate under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent.
-
Combine the red-colored fractions and dry over anhydrous sodium sulfate.
General Protocol for RAFT Polymerization of Methacrylates using CPAD
This protocol provides a general guideline for the polymerization of a methacrylate monomer. The specific ratios of monomer, CTA, and initiator, as well as reaction time and temperature, should be optimized for the specific monomer and desired polymer characteristics.
-
Materials:
-
Methacrylate monomer (e.g., Methyl Methacrylate, Methacrylic Acid)
-
This compound dithiobenzoate (CPAD) as the Chain Transfer Agent (CTA)
-
A radical initiator (e.g., 4,4′-Azobis(4-cyanovaleric acid) - ACVA)
-
An appropriate solvent (e.g., 1,4-dioxane, toluene, or aqueous media depending on the monomer)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for deoxygenation
-
Stirring plate and heating mantle/oil bath
-
-
Procedure:
-
To a Schlenk flask, add the desired amounts of the methacrylate monomer, CPAD, and the initiator. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight of the polymer.[1][5]
-
Add the solvent to the flask.
-
Seal the flask and deoxygenate the reaction mixture by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes. This can also be achieved by performing several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80°C).
-
Stir the reaction mixture for the desired period. The reaction time will influence the final monomer conversion.
-
To monitor the progress of the polymerization, samples can be taken at different time points for analysis by techniques such as ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine molecular weight and PDI).
-
After the desired reaction time, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Visualization of Key Processes
The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.
Caption: RAFT Polymerization Mechanism.
Caption: Experimental Workflow for RAFT Polymerization.
Considerations and Troubleshooting
-
Purity of Reagents: The purity of the monomer, CTA, and initiator is critical for achieving a well-controlled polymerization. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use.
-
Side Products: The synthesis of CPAD can sometimes result in side products like dithiobenzoic acid, which may need to be removed through purification steps like precipitation.
-
Aqueous Polymerization: When conducting RAFT polymerization in aqueous media, the pH of the reaction mixture can be a critical factor, especially when using a CTA with a carboxylic acid group like CPAD. The addition of a base to solubilize the CTA might lead to inhibition periods or a decrease in the polymerization rate.[8]
-
Initiator to CTA Ratio: The ratio of initiator to CTA can influence the number of dead chains and the overall control of the polymerization. A lower initiator concentration relative to the CTA is generally preferred.
By following these protocols and considering the key experimental parameters, researchers can successfully employ this compound dithiobenzoate for the controlled polymerization of methacrylates, enabling the synthesis of well-defined polymers for a wide range of applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scialert.net [scialert.net]
- 3. wlv.openrepository.com [wlv.openrepository.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyanopentanoic Acid
Welcome to the Technical Support Center for the synthesis of 4-cyanopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary routes: the cyanation of a halo-pentanoic acid derivative and the enzymatic hydrolysis of a dinitrile.
Issue 1: Low Yield in the Cyanation of Ethyl 4-bromopentanoate
Symptoms:
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a significant amount of unreacted starting material (ethyl 4-bromopentanoate).
-
The final yield of this compound after hydrolysis is below expectations.
-
Formation of elimination byproducts is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor quality of starting materials | Ensure ethyl 4-bromopentanoate is pure and the cyanide salt (e.g., NaCN, KCN) is dry. Moisture can reduce the nucleophilicity of the cyanide ion. |
| Inappropriate solvent | The choice of solvent is critical for nucleophilic substitution reactions. Polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Protic solvents can solvate the cyanide anion, reducing its reactivity.[1][2][3][4][5] |
| Suboptimal reaction temperature | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can favor the formation of elimination byproducts (pentenoates). Monitor the reaction temperature closely and consider a moderate temperature range (e.g., 60-80 °C), adjusting as needed based on reaction monitoring. |
| Insufficient reaction time | Monitor the reaction progress by TLC or GC. If the reaction has stalled, extending the reaction time may be necessary. |
| Competing elimination reaction | The use of a less hindered base or a lower reaction temperature can minimize the formation of elimination byproducts. |
Troubleshooting Workflow for Low Yield in Cyanation Reaction
Caption: Troubleshooting workflow for low yield in the cyanation of ethyl 4-bromopentanoate.
Issue 2: Incomplete Hydrolysis of Ethyl 4-cyanopentanoate
Symptoms:
-
NMR or IR spectroscopy of the final product shows the presence of an ester group.
-
The isolated product has a lower melting point than expected for pure this compound.
-
The product is an oil or a waxy solid instead of a crystalline solid.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient hydrolyzing agent | Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH, HCl) is used to drive the reaction to completion. |
| Inadequate reaction time or temperature | Both acidic and basic hydrolysis of esters typically require heating. Monitor the reaction progress by TLC, looking for the disappearance of the starting ester. If the reaction is sluggish, increase the temperature or extend the reaction time. |
| Reversibility of the reaction | Under certain conditions, esterification can be a reversible process. Ensure that water is present in sufficient excess to favor hydrolysis. |
Caption: General workflow for the biocatalytic synthesis of this compound.
Protocol 2: Synthesis of this compound Dithiobenzoate (CPADB)
This protocol is adapted from a procedure published by the Royal Society of Chemistry. [6]Although this is for a derivative, it involves the use of a precursor related to this compound.
Materials:
-
4,4'-Azobis(this compound)
-
Di(thiobenzoyl) disulfide
-
Distilled ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane mixture (2:3) for elution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 4,4'-azobis(this compound) (2.92 g, 11.5 mmol) and di(thiobenzoyl)disulfide (2.13 g, 7 mmol) in 40 mL of distilled ethyl acetate.
-
Heat the reaction solution at reflux for 18 hours.
-
Remove the ethyl acetate in vacuo.
-
Isolate the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.
-
Combine the red-colored fractions and dry over anhydrous sodium sulfate overnight.
-
Remove the solvent mixture in vacuo to obtain the product as a red oily residue.
-
The product can be further purified by recrystallization from an acetate:hexane (2:3) mixture. A reported yield for this process is 78%.
References
Technical Support Center: Purification of 4-Cyanopentanoic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-cyanopentanoic acid derivatives. Below you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. A significant challenge is the potential for hydrolysis of the nitrile group, which can lead to the formation of the corresponding amide or carboxylic acid.[1][2][3] For instance, in the enzymatic synthesis of this compound from 2-methylglutaronitrile, 2-methylglutaric acid can be a byproduct.[4] When these derivatives are used as RAFT agents, the nitrile functionality can hydrolyze to an amide adduct.[2]
Q2: Which purification methods are most effective for this compound derivatives?
A2: The choice of purification method depends on the specific derivative's properties and the nature of the impurities. Common methods include:
-
Extraction: A straightforward method to isolate the product from a reaction mixture. For example, this compound can be extracted with organic solvents like ethyl acetate (B1210297) after adjusting the pH of the aqueous solution.[4]
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities. For instance, this compound dithiobenzoate can be purified using column chromatography with an ethyl acetate/hexane eluent.[5]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline products. Some derivatives can be recrystallized from solvent mixtures like acetate/hexane.[5]
-
Distillation: Suitable for thermally stable, volatile derivatives.[4]
Q3: How can I monitor the purity of my this compound derivative?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method to determine the purity of this compound and its derivatives and to analyze reaction mixtures.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and to identify impurities.[2][7]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify degradation products.[2][8]
Q4: What is the primary stability concern for this compound derivatives during purification?
A4: The primary stability concern is the hydrolysis of the nitrile functional group.[2] This can occur under both acidic and alkaline conditions, especially when heated.[1][9][10] Hydrolysis first produces an amide and can then proceed to form a carboxylic acid (under acidic conditions) or a carboxylate salt (under alkaline conditions).[1][9] This degradation can affect the yield and purity of the final product. It is crucial to carefully control the pH and temperature during purification.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated; the chosen solvent is not suitable. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Try adding an anti-solvent (a solvent in which the compound is insoluble).[11] - Scratch the inside of the flask with a glass rod to induce nucleation.[11] |
| Product "oils out" instead of crystallizing | The melting point of the compound is below the temperature of the solution; impurities are depressing the melting point. | - Lower the temperature of the solution further. - Use a different solvent or a solvent mixture with a lower boiling point.[11] - Attempt a preliminary purification by another method (e.g., column chromatography) to remove impurities.[11] |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | - Allow the solution to cool more slowly. - Use a solvent system where the compound has a less steep solubility curve with respect to temperature.[11] |
| Low recovery of purified product | The compound is too soluble in the cold solvent; too much solvent was used. | - Ensure the solution is cooled sufficiently before filtration. - Minimize the amount of cold solvent used for rinsing the crystals. - Recover additional product from the filtrate by concentrating it and cooling again. |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling.[12] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution).[13] - If the compound is highly polar, consider using reverse-phase chromatography.[13] |
| Product co-elutes with an impurity | The chosen eluent does not provide sufficient separation. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column.[13] - Use a longer column or a stationary phase with smaller particles for better resolution.[11] |
| Streaking of the product band on the column | The compound is interacting too strongly with the stationary phase; the column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).[13] - Reduce the amount of crude product loaded onto the column. |
| Low recovery of the product | The product is unstable on the silica (B1680970) gel; the product has low solubility in the eluent. | - Deactivate the silica gel with a small amount of triethylamine if the compound is acid-sensitive.[13] - Choose a solvent system in which the product is more soluble. - Consider solid loading by pre-adsorbing the compound onto a small amount of silica gel.[13] |
Experimental Protocols
General Protocol for Purification by Extraction
This protocol is a general guideline for the purification of this compound.[4]
-
pH Adjustment: After the reaction is complete, adjust the pH of the aqueous reaction mixture to between 2.0 and 2.5 using concentrated HCl.
-
Salting Out: Saturate the solution with sodium chloride to decrease the solubility of the organic product in the aqueous phase.
-
Extraction: Extract the this compound with a suitable organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Further Purification: If necessary, the product can be further purified by recrystallization or distillation.[4]
General Protocol for Purification by Column Chromatography
This protocol is a general guideline based on the purification of a this compound derivative.[5]
-
TLC Analysis: Develop a suitable solvent system using TLC that gives good separation between your desired product and impurities (aim for an Rf value of ~0.3 for your product). A common system for these types of compounds is a mixture of ethyl acetate and hexane.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6551804B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RAFT Polymerization with 4-Cyanopentanoic Acid Dithiobenzoate (CPADB)
Welcome to the technical support center for reversible addition-fragmentation chain-transfer (RAFT) polymerization utilizing 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent (CTA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during RAFT polymerization with CPADB, offering potential causes and solutions in a question-and-answer format.
Question 1: My polymerization is experiencing a long induction period or is not initiating at all. What are the possible causes and how can I fix this?
Answer:
An extended induction period or complete inhibition of polymerization is a common issue. Several factors could be at play:
-
Poor Solubility of CPADB: In aqueous or polar solvent systems, CPADB may not fully dissolve, leading to a delayed start or inconsistent polymerization.
-
Presence of Impurities: Trace amounts of inhibitors in the monomer, such as stabilizers or byproducts from synthesis (e.g., triethylamine), can quench radicals and halt polymerization.
-
Inappropriate Initiator Concentration: An initiator-to-CTA ratio that is too low can result in a slow generation of radicals, leading to a noticeable induction period.
Troubleshooting Steps:
-
Improve CTA Solubility: For aqueous polymerizations, consider adding a co-solvent. For instance, the addition of approximately 10% ethanol (B145695) can significantly improve the solubility of CPADB and lead to dramatically improved results.[1]
-
Purify the Monomer: Ensure your monomer is free from inhibitors. Standard purification techniques such as passing it through a column of basic alumina (B75360) or distillation can remove stabilizers.
-
Optimize Initiator-to-CTA Ratio: A typical starting point for the [Monomer]:[CTA]:[Initiator] ratio is 100:1:0.1 to 100:1:0.5. If you observe a long induction period, a slight increase in the initiator concentration may be necessary. However, be cautious, as too much initiator can lead to a higher proportion of dead chains and a loss of control over the polymerization.
-
Degas Thoroughly: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction mixture is thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.
Question 2: The color of my reaction mixture changes from pink/red to orange or yellow over time. What does this indicate?
Answer:
The characteristic pink or red color of a RAFT polymerization is due to the thiocarbonylthio group of the CPADB agent. A color change to orange or yellow suggests degradation of the RAFT agent.[2] This can be caused by:
-
Hydrolysis or Aminolysis: The dithiobenzoate group is susceptible to hydrolysis, especially in aqueous media or in the presence of nucleophiles.[2] Amines, if present as impurities, can also lead to the decomposition of the CTA.[2]
-
Excess Initiator: A high concentration of initiator can lead to side reactions that consume the RAFT agent.
Solutions:
-
Ensure Purity of Reagents: Use dry solvents and ensure the monomer is free from amine impurities.[2]
-
Adjust pH in Aqueous Systems: For polymerizations in water, the pH can influence the stability of the CTA. Buffering the solution may be necessary.
-
Re-evaluate Initiator Concentration: If the color change is rapid, consider reducing the initiator concentration.
Question 3: My GPC results show a high molecular weight shoulder or a broad, multimodal distribution. How can I achieve a narrow polydispersity?
Answer:
A high molecular weight shoulder in the gel permeation chromatography (GPC) trace often indicates a loss of control, with a significant portion of chains being generated through conventional free-radical polymerization. A broad or multimodal distribution points to inefficient chain transfer.
-
Possible Causes:
-
Slow Initiation: If the initiator decomposes too slowly compared to the rate of propagation, conventional radical polymerization can occur before the RAFT equilibrium is established.
-
Poor CTA Efficiency: The choice of CTA must be compatible with the monomer being polymerized. While CPADB is versatile, its efficiency can vary.
-
High Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of "livingness" and a broadening of the molecular weight distribution.
-
Optimization Strategies:
-
Match Initiator Half-Life to Reaction Temperature: Select an initiator (like AIBN or ACVA) with a suitable half-life at your chosen polymerization temperature to ensure a steady supply of radicals.
-
Adjust the [CTA]:[Initiator] Ratio: A higher ratio of CTA to initiator generally provides better control, although it may slow down the reaction rate.
-
Monitor Conversion: Take aliquots at different time points to track monomer conversion and the evolution of molecular weight and polydispersity (PDI). This will help you identify the optimal time to stop the reaction to achieve a narrow PDI.
-
Consider a Different Solvent: The solvent can influence the kinetics of the polymerization. For instance, in the RAFT polymerization of methyl methacrylate (B99206) (MMA), using benzene (B151609) as a solvent can lead to narrower polydispersities compared to other solvents, especially at low conversions.[3]
Frequently Asked Questions (FAQs)
Q1: What are typical starting ratios for [Monomer]:[CPADB]:[Initiator]?
A1: A common starting point for optimizing your polymerization is a molar ratio of [Monomer]:[CPADB]:[Initiator] between 100:1:0.1 and 100:1:0.5. The ideal ratio will depend on the specific monomer, solvent, and desired molecular weight. For targeting higher degrees of polymerization, ratios such as 500:1:0.2 have been used successfully.[4]
Q2: What is a good initiator to use with CPADB?
A2: Azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA) are commonly used initiators with CPADB.[1][5] The choice often depends on the solvent and desired reaction temperature. ACVA, being water-soluble, is a good choice for aqueous polymerizations.
Q3: At what temperature should I run my polymerization?
A3: The reaction temperature should be chosen based on the thermal decomposition characteristics of your initiator. For AIBN, temperatures between 60°C and 80°C are typical. For ACVA, a similar range is often employed. Higher temperatures can increase the rate of polymerization and the transfer constant of the RAFT agent, potentially leading to lower polydispersities at a given conversion.[3]
Q4: How can I purify the final polymer to remove any residual CPADB?
A4: Precipitation is a common and effective method. Precipitating the polymer solution into a non-solvent (e.g., diethyl ether for polymethacrylic acid) can effectively remove unreacted monomer and the colored CPADB.[6]
Quantitative Data Summary
The following tables summarize typical experimental conditions and outcomes for RAFT polymerization using CPADB, compiled from various studies.
Table 1: Exemplary Reaction Conditions for RAFT Polymerization with CPADB
| Monomer | [Monomer]:[CPADB]:[Initiator] Ratio | Initiator | Solvent | Temperature (°C) |
| Acrylonitrile | Not specified | AIBN | Aqueous NaSCN (50 wt%) | 65 |
| Methacrylic Acid | 50:1:0.2 to 500:1:0.2 | ACVA | Aqueous Media | Not specified |
| Methyl Methacrylate | [M]:[I] = 0.14 mol:0.122 mmol, [CTA] = 0.056 mmol | AIBN | Benzene | 60 |
Table 2: Reported Outcomes of RAFT Polymerization with CPADB
| Monomer | Target DP | Final PDI (Mw/Mn) | Conversion (%) | Notes |
| Acrylonitrile | Not specified | 1.2 - 1.4 | Not specified | Linear first-order kinetics observed.[1] |
| Electrolyte-type monomers | 50 - 500 | 1.08 - 1.17 | High | Well-controlled molecular weight.[4] |
| Methyl 6-O-methacryloyl-α-D-glucoside | Not specified | Narrow | Up to 81% | Use of 10% ethanol co-solvent improved control.[1] |
Experimental Protocols
General Protocol for RAFT Polymerization of an Acrylic Monomer using CPADB and AIBN
This protocol provides a general starting point. The amounts should be adjusted based on the desired molecular weight and scale of the reaction.
-
Reagents:
-
Monomer (e.g., Methyl Methacrylate), purified
-
This compound dithiobenzoate (CPADB)
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., 1,4-dioxane (B91453) or benzene), anhydrous
-
-
Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of monomer, CPADB, and AIBN. For example, for a target degree of polymerization of 100, a molar ratio of [Monomer]:[CPADB]:[AIBN] of 100:1:0.2 could be used. b. Add the solvent to achieve the desired monomer concentration (e.g., 1-2 M). c. Seal the flask with a rubber septum. d. Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles. e. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). f. Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C). g. Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots at various time points for analysis (e.g., NMR for conversion, GPC for molecular weight and PDI). h. To quench the reaction, cool the flask in an ice bath and expose the mixture to air. i. Isolate the polymer by precipitating the reaction mixture into a suitable non-solvent (e.g., cold methanol (B129727) or hexane). j. Filter and dry the polymer under vacuum to a constant weight.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting and executing RAFT polymerization with CPADB.
Caption: Troubleshooting workflow for common RAFT polymerization issues.
Caption: General experimental workflow for RAFT polymerization.
References
Technical Support Center: Synthesis of 4-Cyanopentanoic Acid Dithiobenzoate (CPADB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB), a widely used chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound dithiobenzoate (CPADB)?
A1: The synthesis of CPADB is typically a two-step process. The first step involves the preparation of dithiobenzoic acid (DTBA) or its salt. The second step is the reaction of the dithiobenzoate precursor with a radical initiator, 4,4'-azobis(this compound) (ACVA), which acts as the source of the this compound moiety.
Q2: My final product is a dark, oily residue and does not crystallize. What could be the issue?
A2: This is a common issue and can be attributed to several factors, including the presence of unreacted starting materials, byproducts from side reactions, or residual solvent. Purification by column chromatography is often necessary to isolate the pure, crystalline product. Storing the purified oil at a low temperature (e.g., -20°C) can aid in crystallization.
Q3: The yield of my synthesis is consistently low. What are the potential causes?
A3: Low yields can result from several factors. Key areas to investigate include:
-
Purity of reagents: Impurities in the starting materials can lead to side reactions.
-
Reaction conditions: Suboptimal temperature, reaction time, or inefficient mixing can negatively impact the yield.
-
Atmospheric control: The reaction is sensitive to oxygen and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Side reactions: Hydrolysis or oxidation of the dithiobenzoate intermediate can significantly reduce the yield of the desired product.
Q4: What is the importance of using an inert atmosphere during the synthesis?
A4: Dithiobenzoic acid and its salts are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent the formation of undesired oxidized byproducts, such as disulfides, which can complicate purification and lower the yield.
Q5: How can I confirm the purity of my synthesized CPADB?
A5: The purity of CPADB can be assessed using several analytical techniques:
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the chemical structure and identify impurities. The characteristic signals for the aromatic protons of the dithiobenzoate group and the aliphatic protons of the cyanopentanoic acid moiety should be present in the correct integration ratios.
-
Melting Point: Pure, crystalline CPADB has a sharp melting point (around 98°C). A broad melting range indicates the presence of impurities.
-
Column Chromatography: The elution of a single, well-defined colored band during column chromatography is a good indicator of purity.
Troubleshooting Guides
Issue 1: Low Yield and Purity of Final Product
Table 1: Troubleshooting Low Yield and Purity
| Observation | Potential Cause | Suggested Corrective Actions | Expected Outcome |
| Low overall yield (<50%) with multiple spots on TLC. | Side Reactions (Hydrolysis/Oxidation): Presence of moisture or oxygen in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the reaction. | Increased yield and purity. |
| The final product is an oil that fails to crystallize. | Presence of Impurities: Unreacted starting materials or byproducts. | Purify the crude product using column chromatography (e.g., silica (B1680970) gel with an ethyl acetate (B1210297)/hexane (B92381) eluent). After chromatography, attempt crystallization from a suitable solvent mixture at low temperature. | Isolation of a pure, crystalline product. |
| The reaction mixture has a faded color or turns brown. | Decomposition of Dithiobenzoate: The dithiobenzoate intermediate is unstable. | Prepare the dithiobenzoic acid or its salt immediately before use. Avoid prolonged exposure to high temperatures or light. | Preservation of the reactive intermediate, leading to a better yield. |
Issue 2: Problems During the Reaction
Table 2: Troubleshooting In-process Issues
| Observation | Potential Cause | Suggested Corrective Actions | Expected Outcome |
| The reaction does not proceed to completion (as monitored by TLC). | Inefficient Radical Initiation: The decomposition of ACVA is too slow. | Ensure the reaction temperature is appropriate for the thermal decomposition of ACVA (typically refluxing in ethyl acetate, around 77°C). | Complete consumption of starting materials. |
| Formation of a significant amount of insoluble material. | Poor Solubility of Reagents: The starting materials may not be fully dissolved. | Ensure adequate solvent volume and efficient stirring throughout the reaction. | A homogeneous reaction mixture and improved reaction kinetics. |
Experimental Protocols
Key Experiment: Synthesis of this compound Dithiobenzoate (CPADB)
This protocol is based on established literature procedures and is divided into two main stages.
Stage 1: Preparation of Di(thiobenzoyl) Disulfide
-
Preparation of Sodium Dithiobenzoate: In a round-bottom flask under an inert atmosphere, sodium methoxide (B1231860) (e.g., 250 mmol) is dissolved in anhydrous methanol. Elemental sulfur (e.g., 250 mmol) is added, followed by the slow addition of benzyl (B1604629) chloride (e.g., 125 mmol). The mixture is heated (e.g., at 67°C) for several hours (e.g., 10 hours). After cooling, the precipitated salt is removed by filtration.
-
Oxidation to Di(thiobenzoyl) Disulfide: The crude sodium dithiobenzoate is dissolved in water and then oxidized using a suitable oxidizing agent like potassium ferricyanide. The resulting red precipitate of di(thiobenzoyl) disulfide is filtered, washed with water, and dried. For higher purity, the disulfide can be recrystallized from ethanol.
Stage 2: Synthesis of CPADB
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4,4'-azobis(this compound) (ACVA) (e.g., 11.5 mmol) and the purified di(thiobenzoyl) disulfide (e.g., 7 mmol) in distilled ethyl acetate (e.g., 40 mL).
-
Reaction: The solution is heated to reflux (approximately 77°C) and maintained for an extended period (e.g., 18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the ethyl acetate is removed under vacuum. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent.
-
Crystallization: The fractions containing the desired product (typically red in color) are combined, and the solvent is evaporated. The resulting red oil is placed in a freezer (-20°C) to induce crystallization. The final product can be recrystallized from a suitable solvent mixture to achieve high purity. A reported yield for this process is approximately 78%.[1]
Visualizing Reaction Pathways and Logic
To aid in understanding the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Main synthesis pathway for this compound dithiobenzoate.
Caption: Common side reactions and their impact on the synthesis of CPADB.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
troubleshooting poor control in polymerizations initiated by 4,4'-azobis(4-cyanopentanoic acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor control in polymerizations initiated by 4,4'-azobis(4-cyanopentanoic acid) (ACPA).
Troubleshooting Guide
Poor control over polymerization can manifest in various ways, including slow or inhibited reactions, broad molecular weight distributions (high polydispersity index, PDI), or uncontrolled, rapid polymerization. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Suggested Solution | Key Parameters to Check |
| Slow or No Polymerization | 1. Inhibitors Present: Oxygen is a common inhibitor. | 1. Degas the reaction mixture: Use at least three freeze-pump-thaw cycles or purge with a high-purity inert gas (e.g., nitrogen, argon) for an extended period. | - Oxygen levels |
| 2. Low Initiator Concentration or Decomposition Rate: Insufficient radical generation. | 2. Increase initiator concentration or reaction temperature: Ensure the temperature is appropriate for the desired ACPA half-life. | - Initiator concentration- Reaction temperature | |
| 3. Impurities: Impurities in the monomer, solvent, or initiator can retard the reaction. | 3. Purify reagents: Recrystallize the initiator, distill the monomer, and use high-purity solvents. | - Reagent purity | |
| Broad Molecular Weight Distribution (High PDI) | 1. High Initiator Concentration: A high rate of initiation compared to propagation can lead to a broad PDI. | 1. Decrease initiator concentration: This will reduce the number of simultaneously growing chains. | - Initiator concentration |
| 2. High Temperature: Increased termination reactions at higher temperatures can broaden the PDI. | 2. Lower the reaction temperature: This will favor propagation over termination. | - Reaction temperature | |
| 3. Inappropriate [CTA]/[Initiator] Ratio (for RAFT): An incorrect ratio can lead to poor control. | 3. Optimize the [CTA]/[Initiator] ratio: A higher ratio generally affords better control, but excessively high ratios can cause retardation. | - [CTA]/[Initiator] ratio | |
| Uncontrolled/Fast Polymerization | 1. High Initiator Concentration: An excess of radicals leads to a rapid, uncontrolled reaction. | 1. Reduce the initiator concentration: This will slow down the rate of initiation. | - Initiator concentration |
| 2. High Temperature: Leads to a very rapid decomposition of the initiator. | 2. Lower the reaction temperature: This will provide a more controlled release of radicals. | - Reaction temperature | |
| Inconsistent Results | 1. Initiator Purity/Stereoisomer Ratio: ACPA exists as a mixture of meso and racemic diastereomers, which have slightly different decomposition rates. Batch-to-batch variation can lead to inconsistent results. | 1. Recrystallize the initiator: This can help to ensure a more consistent purity and potentially a more consistent stereoisomer ratio. | - Initiator purity |
| 2. Incomplete Dissolution of Initiator: If the initiator is not fully dissolved, the effective concentration will be lower and inconsistent. | 2. Ensure complete dissolution: Select an appropriate solvent and ensure the initiator is fully dissolved before starting the polymerization. | - Initiator solubility |
ACPA Properties
A thorough understanding of the initiator's properties is crucial for troubleshooting.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆N₄O₄ | |
| Molecular Weight | 280.28 g/mol [1] | |
| Appearance | White crystalline powder[2] | |
| Melting Point | 118-125 °C (decomposes)[2][3] | |
| 10-hour Half-life Temperature | ~65-67 °C in water[1][4] | The temperature at which 50% of the initiator decomposes in 10 hours. Slightly different for racemic (65 °C) and meso (67 °C) isomers.[4][5] |
| ~63 °C in DMF[4][5][6] | ||
| pKa | 3.85 ± 0.10[3] |
Solubility of ACPA
| Solvent | Solubility |
| Water | Soluble, especially in alkaline conditions[2][3][7] |
| Methanol (B129727) | Soluble[3][6] |
| Ethanol | Soluble[3] |
| Diethyl Ether | Soluble[3] |
| N,N-Dimethylformamide (DMF) | Soluble[3] |
| Toluene | Insoluble[6] |
Frequently Asked Questions (FAQs)
Q1: My polymerization is very slow or doesn't start at all. What should I do?
A1: A slow or inhibited polymerization is a common issue. Here are the primary steps to troubleshoot:
-
Check for Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is thoroughly degassed.
-
Verify Initiator Concentration and Temperature: The rate of radical generation is dependent on both the initiator concentration and the temperature. For ACPA, a typical operating temperature is around 70 °C.[2][3][8] If the temperature is too low, the initiator will decompose too slowly.
-
Assess Reagent Purity: Impurities in your monomer or solvent can act as inhibitors or retardants. Consider purifying your monomer and using high-purity solvents.
Q2: The polydispersity index (PDI) of my polymer is very high. How can I achieve better control?
A2: A high PDI indicates poor control over the polymerization, resulting in polymer chains of varying lengths. To narrow the molecular weight distribution:
-
Lower the Initiator Concentration: A higher initiator concentration leads to the simultaneous growth of many chains, which can increase the PDI.
-
Reduce the Reaction Temperature: High temperatures can increase the rate of termination reactions relative to propagation, leading to a broader PDI.
-
Optimize RAFT Conditions (if applicable): In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the ratio of the RAFT agent (CTA) to the initiator is critical for achieving good control.
Q3: My reaction is proceeding too quickly and is difficult to control. What is happening?
A3: An uncontrolled, rapid polymerization can be dangerous and leads to poor polymer properties. This is often due to:
-
Excessive Initiator Concentration: Too many radicals being generated at once.
-
High Reaction Temperature: This leads to a very rapid decomposition of ACPA.
-
To regain control, reduce both the initiator concentration and the reaction temperature.
Q4: I am seeing batch-to-batch inconsistency in my polymerizations. Why might this be?
A4: Inconsistency can be frustrating. A likely culprit is the initiator itself. ACPA is synthesized as a mixture of racemic and meso diastereomers, and the ratio can vary between batches.[4][5] These stereoisomers have slightly different decomposition rates, which can affect the polymerization kinetics.[4][5] To improve consistency, it is highly recommended to purify the initiator by recrystallization before use.
Q5: Does the pH of the reaction medium affect the polymerization?
A5: While the decomposition rate of ACPA itself is not significantly affected by pH in aqueous solutions, the overall polymerization can be influenced by pH.[9] The solubility of ACPA is higher in alkaline water.[3] Additionally, the stability and reactivity of your monomer and the solubility of the resulting polymer can be pH-dependent. Therefore, it is important to buffer your reaction medium if your system is sensitive to pH changes.
Experimental Protocols
Protocol 1: Recrystallization of 4,4'-Azobis(this compound) (ACPA)
Objective: To purify commercial ACPA to remove impurities and ensure greater consistency between batches.
Materials:
-
4,4'-Azobis(this compound) (ACPA)
-
Methanol (reagent grade or higher)
-
Beaker or Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum source
Procedure:
-
In a well-ventilated fume hood, dissolve the ACPA in a minimal amount of hot methanol with stirring. The solution should be heated gently to facilitate dissolution.
-
Once the ACPA is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Dry the purified ACPA crystals under vacuum at a low temperature (e.g., room temperature or slightly above) until a constant weight is achieved. Store the purified initiator in a cool, dark place.
Protocol 2: Degassing a Polymerization Mixture by Freeze-Pump-Thaw
Objective: To remove dissolved oxygen, a polymerization inhibitor, from the reaction mixture.
Materials:
-
Schlenk flask containing the polymerization mixture
-
High-vacuum line
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Ensure the Schlenk flask is properly connected to the vacuum line and that the contents are frozen solid by immersing the flask in a Dewar of liquid nitrogen.
-
Once the mixture is frozen, open the stopcock to the vacuum line and evacuate the flask for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the contents of the flask to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure the complete removal of oxygen.
-
After the final cycle, backfill the flask with an inert gas such as nitrogen or argon.
Visualizations
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 2. 4,4'-Azobis(this compound) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. 4,4'-Azobis(4-cyanovaleric Acid) | 2638-94-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Buy 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [smolecule.com]
- 9. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Cyanopentanoic Acid-Based RAFT Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-cyanopentanoic acid-based RAFT agents.
Troubleshooting Guides
This section addresses specific problems that may arise during RAFT polymerization using this compound-based agents, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: My polymerization reaction is showing poor control, with high dispersity (Đ > 1.3) and a molecular weight that doesn't match the theoretical value.
-
Potential Cause 1: Degradation of the RAFT Agent. this compound-based RAFT agents can undergo hydrolysis, especially under basic conditions or upon prolonged storage.[1][2] This degradation can lead to a loss of control over the polymerization.[1][2] The cyano group can hydrolyze to an amide adduct, which acts as a poor chain transfer agent for certain monomers like methacrylates, resulting in an increased dispersity.[1][3][4]
-
Solution:
-
Verify RAFT Agent Purity: Before use, verify the purity of your RAFT agent using techniques like ¹H NMR and ¹³C NMR to check for the presence of the amide adduct.[2][3][4]
-
Proper Storage: Store the RAFT agent under inert gas (argon or nitrogen) at low temperatures (-20°C) to minimize degradation.[1][5]
-
pH Control: For aqueous polymerizations, carefully control the pH. Better results have been observed when using sodium bicarbonate instead of sodium carbonate to dissolve the RAFT agent, as it creates a less basic environment.[6] Working in acidic conditions (e.g., pH = 2.5 for acrylic acid polymerization) can lead to better-defined polymers.[7][8]
-
-
Potential Cause 2: Incorrect Initiator Concentration. An excessively high initiator-to-RAFT agent ratio can lead to a higher number of dead chains, increasing the dispersity.
-
Solution:
-
Optimize Initiator Ratio: A common starting point is a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.1. If you observe poor control, consider reducing the initiator concentration.[9]
-
Issue 2: The color of my reaction mixture changes from the initial pink/red to orange or yellow during polymerization.
-
Potential Cause: RAFT Agent Degradation. A color change from the characteristic pink or red of the thiocarbonylthio group to orange or yellow can indicate degradation of the RAFT agent.[9] This suggests that the RAFT agent is being consumed or altered in a way that disrupts the RAFT equilibrium.
-
Solution:
-
Monitor Reaction Conditions: This color change is often associated with the issues described in "Issue 1". Re-evaluate your reaction setup, including the purity of your reagents, solvent, and the initiator concentration.[9]
-
Consider Photolytic Stability: If using a photoinitiator, be aware that RAFT agents can also undergo photolytic degradation. The stability is dependent on the structure of the R-group.[10]
-
Issue 3: I'm observing an inhibition period at the beginning of my aqueous RAFT polymerization.
-
Potential Cause: Base-Induced Side Reactions. When using bases like sodium carbonate or sodium bicarbonate to dissolve the acidic RAFT agent in water, an inhibition period of 60-90 minutes can be observed.[6] This may be due to side reactions involving the RAFT agent at a higher pH.
-
Solution:
-
Use a Co-solvent: Adding a small amount of an organic solvent like ethanol (B145695) (~10%) can help dissolve the RAFT agent without the need for a strong base, which can lead to dramatically improved results.[6]
-
Optimize Base Selection: If a base is necessary, sodium bicarbonate is generally preferred over sodium carbonate as it results in better control over the polymerization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound-based RAFT agents?
A1: The two primary degradation pathways are:
-
Hydrolysis of the thiocarbonylthio group: This is particularly prevalent in aqueous solutions at elevated temperatures and basic pH. This leads to the loss of the active chain transfer functionality.[11][12][13]
-
Self-catalyzed hydrolysis of the cyano group: The carboxylic acid moiety on the RAFT agent can catalyze the hydrolysis of the nitrile (cyano) group to an amide.[1][3] This amide adduct is a less effective RAFT agent, leading to poor polymerization control.[1][2][4]
Q2: How does pH affect the stability of these RAFT agents?
A2: The stability of this compound-based RAFT agents is highly pH-dependent, especially in aqueous solutions.
-
Basic Conditions (high pH): Increasing the pH significantly accelerates the rate of hydrolysis of the dithioester group.[11][12][13] For some trithiocarbonate-based agents, degradation is observed at pH > 11.[11]
-
Acidic Conditions (low pH): Acidic conditions can favor the self-catalyzed hydrolysis of the nitrile group to an amide.[1] However, for the polymerization of monomers like acrylic acid, working at a low pH (e.g., 2.5) can improve control over the polymerization.[7][8]
Q3: How can I detect the degradation of my this compound-based RAFT agent?
A3: Several analytical techniques can be used:
-
¹H NMR and ¹³C NMR Spectroscopy: These are powerful tools to identify degradation products. The hydrolysis of the cyano group to an amide can be clearly observed by the appearance of new signals in the ¹H NMR spectrum (around 7.4-7.6 ppm for the NH₂) and a shift in the carbon signal from the nitrile to the carbonyl region in the ¹³C NMR spectrum.[3]
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic absorption in the UV-Vis spectrum. A decrease in the intensity of this absorption peak can be used to monitor the degradation of the RAFT agent.[11]
-
Mass Spectrometry: This can be used to confirm the mass of the degradation products, such as the amide adduct.[2][4]
Q4: Can I still use a partially degraded RAFT agent?
A4: It is not recommended. The presence of degradation products, such as the amide adduct, can significantly compromise the control over the polymerization, leading to polymers with high dispersity and unpredictable molecular weights.[1][2][4] It is best to purify the RAFT agent or synthesize a fresh batch if degradation is detected.
Data Presentation
Table 1: Effect of pH on the Decomposition of a Trithiocarbonate RAFT Agent at 60°C for 24 hours
| pH | Decomposition Rate (%) |
| 9 | < 5 |
| 11 | ~ 10 |
| 13 | > 90 |
Data is estimated based on graphical representation in the cited literature and illustrates the trend of increased decomposition with higher pH.[11]
Experimental Protocols
Protocol 1: Monitoring RAFT Agent Stability by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the this compound-based RAFT agent (e.g., 10 g/L) in a deuterated solvent (e.g., D₂O for aqueous stability studies or DMSO-d₆ for general purity checks).[1][11]
-
pH Adjustment (for aqueous studies): If studying the effect of pH, adjust the pH of the D₂O solution using NaOD.[11]
-
Incubation (for stability studies): Incubate the NMR tube at the desired temperature (e.g., 60°C) for a specific duration (e.g., 24 hours).[11]
-
Data Acquisition: Acquire ¹H NMR spectra at different time points.
-
Data Analysis: Monitor the decrease in the signal intensity of a characteristic proton peak of the RAFT agent (e.g., the methyl protons near the thiocarbonylthio group) relative to an internal standard to quantify the degradation.[11] The appearance of new peaks, for instance, those corresponding to the amide protons of the hydrolyzed nitrile group, should also be noted.[3]
Mandatory Visualizations
Caption: Degradation pathways of this compound-based RAFT agents.
Caption: Troubleshooting workflow for poor RAFT polymerization control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | CoLab [colab.ws]
- 5. elements.chem.umass.edu [elements.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
overcoming solubility problems of 4-cyanopentanoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-cyanopentanoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on the principles of "like dissolves like," polar organic solvents are the recommended starting point. For compounds with similar functional groups, solvents like methanol, ethanol, DMSO, and DMF are often effective. For instance, a related but different compound, 4,4'-Azobis(4-cyanovaleric acid), is soluble in methanol.[2][3]
Q3: My this compound is not dissolving in my chosen organic solvent. What steps can I take?
A3: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the mixture can increase the kinetic energy of the system and help overcome the lattice energy of the solid, often improving solubility.
-
Use a Co-Solvent: Introducing a small amount of a miscible co-solvent can significantly alter the polarity of the solvent system and enhance solubility.
-
pH Adjustment: For acidic compounds like this compound, converting the acid to its corresponding carboxylate salt by adding a base can dramatically increase solubility in polar solvents.
-
Sonication: Applying ultrasonic energy can help to break down solid agglomerates and accelerate the dissolution process.
Q4: How does the presence of water affect the solubility of this compound in organic solvents?
A4: The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[4][5][6] This phenomenon is particularly pronounced in Lewis-base solvents, especially those containing a carbonyl group.[4][7] Therefore, if your organic solvent is not perfectly anhydrous, you might observe higher than expected solubility. Conversely, adding a controlled amount of water could be a strategy to improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudy or Milky Suspension Forms | The solvent may not be polar enough to fully dissolve the this compound. | 1. Try a more polar solvent (e.g., switch from ethyl acetate (B1210297) to methanol).2. Add a small amount of a highly polar co-solvent like DMSO or DMF.3. Gently warm the solution while stirring. |
| Precipitation Occurs Upon Cooling | The solution was saturated or supersaturated at a higher temperature. | 1. Re-heat the solution and add more solvent to create a less concentrated solution.2. Maintain a slightly elevated temperature during your experiment if possible.3. Consider if the precipitate is the original material or a different polymorph. |
| Compound Appears to Degrade Upon Heating | This compound may be thermally unstable under your experimental conditions. | 1. Avoid excessive heating. Use the lowest effective temperature to achieve dissolution.2. Consider alternative, non-thermal methods to improve solubility, such as sonication or pH adjustment. |
| Inconsistent Solubility Results | The water content of your organic solvents may be varying between experiments. | 1. Use anhydrous solvents for applications requiring strict control over solubility.2. Alternatively, standardize the amount of water in your solvent system if using it as a co-solvent. |
Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvent
Objective: To identify the most effective organic solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to separate vials.
-
Add a measured volume of each solvent (e.g., 1 mL) to the corresponding vial.
-
Cap the vials and vortex for 30 seconds.
-
Place the vials on a magnetic stirrer and stir at room temperature for 30 minutes.
-
Visually inspect each vial for complete dissolution. Note any undissolved solid.
-
For solvents that do not achieve complete dissolution, gently warm the vial (e.g., to 40°C) and observe any changes in solubility.
Protocol 2: Enhancing Solubility via pH Adjustment
Objective: To increase the solubility of this compound in a polar solvent by converting it to its salt form.
Materials:
-
This compound
-
A polar organic solvent in which the acid has low solubility (e.g., isopropanol)
-
A suitable organic base (e.g., triethylamine (B128534) or a solution of sodium hydroxide (B78521) in a compatible solvent)
-
Vials with caps
-
Magnetic stirrer and stir bars
Procedure:
-
Attempt to dissolve a known amount of this compound in a measured volume of the chosen solvent, as described in Protocol 1.
-
If solubility is poor, add the organic base dropwise while stirring.
-
Continue adding the base until the solid dissolves. The formation of the more soluble carboxylate salt should be observed.[1]
-
Note the amount of base required to achieve dissolution. Be mindful that the chemical properties of the resulting salt will differ from the parent acid.
Visual Guides
Caption: A step-by-step workflow for troubleshooting solubility problems.
Caption: Key methods for improving the solubility of this compound.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 2638-94-0 | CAS DataBase [m.chemicalbook.com]
- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: 4-Cyanopentanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-cyanopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized methodologies for reproducible, scalable production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic process. A primary cause can be incomplete conversion of the starting material, such as 2-methylglutaronitrile (B1199711).[1] To address this, ensure precise control over reaction parameters. Key factors to optimize include temperature, reaction time, and catalyst loading.[2][3][] Minor impurities in starting materials or solvents can also inhibit the reaction. Additionally, consider potential side reactions which may consume reactants or the desired product.
Q2: I'm observing significant byproduct formation. How can I improve the purity of my crude product?
A2: The formation of byproducts like 2-methylglutaric acid is a known challenge, particularly in enzymatic synthesis routes.[1] One effective strategy is the heat treatment of the enzyme catalyst, which can deactivate undesirable nitrile hydratase activity while preserving the desired nitrilase activity.[1] For non-enzymatic routes, optimizing reaction conditions such as temperature and pressure can minimize side reactions. Post-synthesis, purification techniques like column chromatography or recrystallization are crucial for removing impurities.[5][6]
Q3: The reaction seems to stall before completion. What troubleshooting steps should I take?
A3: A stalled reaction can often be attributed to catalyst deactivation or changes in reaction conditions. If using an enzymatic catalyst, ensure the pH and temperature of the reaction mixture remain within the optimal range for enzyme activity. For chemical syntheses, verify the integrity of the catalyst and ensure homogenous mixing, especially at larger scales where thermal and concentration gradients can occur.[7]
Q4: I'm facing challenges with scaling up the reaction from benchtop to a pilot plant. What are the key considerations?
A4: Scaling up a chemical synthesis introduces complexities beyond a simple increase in reagent volume.[7][8] Critical factors to consider include:
-
Heat Transfer: Larger reaction volumes can lead to uneven heating or cooling, creating thermal gradients that may affect reaction kinetics and selectivity.[7]
-
Mass Transfer and Mixing: Inadequate mixing in larger reactors can result in localized concentration differences, leading to increased byproduct formation and lower yields.[7]
-
Reaction Kinetics: The kinetics observed at a small scale may not directly translate to a larger scale. It is often necessary to re-optimize parameters such as temperature, pressure, and catalyst loading.
Q5: What are the best practices for purifying this compound at an industrial scale?
A5: For large-scale purification, methods such as crystallization and extraction are often more feasible and cost-effective than chromatography.[1][9] The purification process typically involves:
-
Catalyst Removal: The first step is to separate the catalyst from the product mixture, often through filtration.[1]
-
pH Adjustment and Extraction: The pH of the reaction mixture is adjusted to between 2.0 and 2.5 with an acid like concentrated HCl. This is followed by extraction with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]
-
Drying and Solvent Removal: The combined organic extracts are dried using a drying agent like magnesium sulfate (B86663), followed by solvent removal through rotary evaporation to yield the final product.[1]
Experimental Protocols
Here are detailed methodologies for key experiments related to the synthesis and purification of this compound.
Protocol 1: Enzymatic Synthesis of this compound from 2-Methylglutaronitrile
This protocol is based on the use of an immobilized nitrilase catalyst.[1]
Materials:
-
Immobilized Acidovorax facilis 72W cells (as nitrilase catalyst)
-
2-Methylglutaronitrile (2-MGN)
-
Calcium acetate buffer (0.20 M, pH 7.0)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing the immobilized enzyme catalyst and 2-methylglutaronitrile in the calcium acetate buffer.
-
Maintain the reaction temperature at 30°C with continuous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them via HPLC for the consumption of 2-methylglutaronitrile and the formation of this compound and any byproducts.
-
Once the conversion of 2-methylglutaronitrile is complete, decant the product mixture from the catalyst beads. The catalyst can be reused for subsequent batches.
Protocol 2: Purification of this compound
This protocol outlines the steps for isolating and purifying the product after the enzymatic reaction.[1]
Materials:
-
Crude this compound reaction mixture
-
Concentrated HCl
-
Sodium chloride
-
Ethyl acetate (or other suitable organic solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
After removing the catalyst, adjust the pH of the reaction mixture to between 2.0 and 2.5 using concentrated HCl.
-
Saturate the acidified solution with sodium chloride to facilitate the extraction.
-
Extract the this compound with ethyl acetate. Perform multiple extractions to ensure a high recovery rate.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent by rotary evaporation to obtain the purified this compound, which is typically 98-99% pure.[1]
Data Presentation
The following table summarizes quantitative data for different synthesis methods of this compound, providing a basis for comparison.
| Parameter | Enzymatic Synthesis (Immobilized A. facilis) |
| Starting Material | 2-Methylglutaronitrile |
| Catalyst | Immobilized Acidovorax facilis 72W cells |
| Reaction Temperature | 30°C |
| pH | 7.0 |
| Typical Yield | 98.5% |
| Purity | 98-99% after extraction |
| Key Byproduct | 2-Methylglutaric acid (typically around 1.5%) |
| Production Rate | 193-236 mM/h |
Visualizations
The following diagrams illustrate key workflows and relationships in the production of this compound.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in synthesis.
References
- 1. US6551804B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. rsc.org [rsc.org]
- 6. 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | 2055041-03-5 | Benchchem [benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. biobasedpress.eu [biobasedpress.eu]
preventing premature decomposition of azo initiators containing 4-cyanopentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of azo initiators containing 4-cyanopentanoic acid, such as 4,4'-Azobis(this compound) (ACPA or V-501).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature decomposition of azo initiators containing this compound?
A1: The primary cause of premature decomposition is exposure to elevated temperatures. These azo initiators are thermally sensitive and their rate of decomposition increases significantly with temperature.[1][2][3] Improper storage above the recommended temperature is the most common reason for loss of initiator activity.[1][4] Additionally, exposure to light can induce photochemical decomposition.[2][5]
Q2: What are the ideal storage conditions for 4,4'-Azobis(this compound) (ACPA/V-501)?
A2: To ensure the stability and efficacy of ACPA, it should be stored in a refrigerated environment, typically between 2°C and 10°C.[1][6] Some suppliers may recommend storage at or below 20°C.[7] It is crucial to keep the container tightly sealed and protected from light.[1]
Q3: How does temperature affect the shelf-life and activity of ACPA?
A3: The stability of ACPA is often described by its 10-hour half-life temperature, which is the temperature at which 50% of the initiator will decompose in 10 hours.[1] Storing the initiator at temperatures approaching or exceeding this value will lead to a rapid loss of active material. The 10-hour half-life temperature for ACPA can vary depending on the solvent.[5][7][8][9]
Q4: Are there any visual signs of ACPA decomposition?
A4: While significant decomposition may not always lead to a distinct visual change, any clumping, discoloration, or bloating of the container are clear indicators of decomposition.[1] The bloating is caused by the evolution of nitrogen gas, a byproduct of decomposition.[4][10] If any of these signs are observed, the initiator should be handled with extreme caution and disposed of according to safety protocols, as it may pose a safety hazard.[1]
Q5: Can impurities in the reaction mixture affect the decomposition of ACPA?
A5: While azo initiators are generally less sensitive to impurities than peroxide initiators, certain substances can still affect their performance.[4][11] For instance, the presence of metal ions could potentially inhibit polymerization.[4] It is always recommended to use pure reagents and solvents for consistent and predictable polymerization results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments due to the premature decomposition of azo initiators containing this compound.
| Problem | Possible Cause | Recommended Action |
| Inconsistent or slow polymerization initiation. | Premature decomposition of the initiator due to improper storage.[1] | 1. Verify the storage temperature records of the initiator. 2. If the initiator has been exposed to temperatures above the recommended range, it has likely lost potency. 3. Use a fresh, properly stored batch of the initiator for subsequent experiments.[1] |
| Complete failure of polymerization. | Complete decomposition of the initiator. | 1. Discard the suspect initiator following institutional safety protocols.[1] 2. Obtain a new supply of the initiator and ensure it is stored correctly upon receipt. |
| Low polymer yield or low molecular weight polymer. | Reduced concentration of active initiator. | 1. Perform an activity test on the suspect initiator batch (see Experimental Protocol 1). 2. If the activity is low, use a fresh batch of initiator. |
| Container of initiator appears bloated or pressurized. | Gas evolution from significant initiator decomposition.[1] | CAUTION: This indicates a potential for container rupture. DO NOT attempt to open the container. Follow your institution's emergency procedures for handling potentially explosive materials and contact your safety officer immediately.[1] |
| Visible clumping or discoloration of the initiator powder. | Partial decomposition of the initiator. | Do not use the initiator. The decomposition byproducts can interfere with the polymerization reaction and may pose a safety hazard. Dispose of the material appropriately.[1] |
Quantitative Data on Decomposition
The rate of decomposition of 4,4'-Azobis(this compound) is highly dependent on temperature and the solvent used. The following table summarizes key kinetic data.
| Solvent | 10-hour Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |
| Aqueous Media (racemic-ACPA) | 65 | 132.2 | 4.76 x 10¹⁵ |
| Aqueous Media (meso-ACPA) | 67 | 131.7 | 2.98 x 10¹⁵ |
| N,N-dimethylformamide (DMF) | 63 | 134.0 | 1.26 x 10¹⁶ |
| Water (as Na salt) | 69 | - | - |
Data sourced from[5],[8],[7], and[9].
Experimental Protocols
Experimental Protocol 1: Assessment of Initiator Activity via Test Polymerization
Objective: To determine the relative activity of a suspect batch of an azo initiator compared to a fresh, properly stored control batch.
Materials:
-
Test batch of azo initiator
-
Control (fresh) batch of azo initiator
-
Monomer (e.g., acrylamide (B121943) for water-soluble ACPA)
-
Appropriate solvent (e.g., deionized water for ACPA)
-
Two reaction vessels (e.g., Schlenk tubes or sealed vials)
-
Stir bars
-
Constant temperature bath
-
Non-solvent for polymer precipitation (e.g., methanol)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare two identical reaction mixtures, one with the "Test" initiator and one with the "Control" initiator. Ensure the molar concentration of the initiator and monomer is the same in both setups.
-
Deoxygenate both reaction mixtures by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place both reaction vessels in a constant temperature bath set to a temperature known to induce polymerization with this initiator (e.g., 60-70°C).
-
Allow the polymerization to proceed for a predetermined time (e.g., 4 hours).
-
Quench both reactions by cooling them in an ice bath and exposing them to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent.
-
Dry the polymer to a constant weight in a vacuum oven at a moderate temperature.
-
Compare the polymer yield between the "Test" and "Control" samples. A significantly lower yield in the "Test" sample indicates reduced initiator activity.
Visualizations
Caption: Thermal or photochemical decomposition of ACPA.
Caption: A logical workflow for troubleshooting polymerization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Azo Initiator | High-Performance Polymerization Solutions 丨 Azox [azoinitiator.com]
- 5. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. 2638-94-0・V-501 , Azo Initiator・LB-V501-50GS・LB-V501-500GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 11. chempoint.com [chempoint.com]
Validation & Comparative
A Comparative Analysis of Radical Initiators: 4,4'-Azobis(4-cyanopentanoic acid) vs. AIBN
For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical step in polymer synthesis and modification. The choice of initiator directly influences polymerization kinetics, polymer properties, and the overall efficiency of the reaction. This guide provides a detailed comparative study of two commonly used azo initiators: 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) and Azobisisobutyronitrile (AIBN).
This comparison delves into their fundamental chemical and physical properties, decomposition kinetics, solubility, and their respective impacts on the resulting polymer characteristics. The information presented is supported by experimental data compiled from various scientific sources to facilitate an informed decision-making process for your research and development needs.
At a Glance: Key Differences and Applications
4,4'-Azobis(this compound), often referred to as ACPA or ACVA, is a water-soluble azo initiator that possesses carboxylic acid functional groups. This feature makes it particularly valuable for the synthesis of functional polymers, block copolymers, and for surface modification of materials.[1][2][3][4] Its solubility in aqueous media also makes it suitable for emulsion and solution polymerization in water.[1][5]
In contrast, Azobisisobutyronitrile (AIBN) is a widely used oil-soluble initiator, favored for its clean and predictable decomposition in a variety of organic solvents.[6][7][8] It is a workhorse initiator for bulk and solution polymerization of a wide range of vinyl monomers.[9]
Physical and Chemical Properties
A direct comparison of the fundamental properties of ACPA and AIBN reveals key distinctions that dictate their suitability for different applications.
| Property | 4,4'-Azobis(this compound) (ACPA) | Azobisisobutyronitrile (AIBN) |
| Chemical Formula | C₁₂H₁₆N₄O₄ | C₈H₁₂N₄ |
| Molar Mass | 280.28 g/mol | 164.21 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 118-125 °C (decomposes)[1] | 103-105 °C (decomposes) |
| Solubility | Soluble in water, methanol (B129727), ethanol, DMF[10] | Soluble in common organic solvents (e.g., toluene (B28343), acetone, methanol, ethanol); insoluble in water[7][11] |
| Key Functional Group | Carboxylic acid (-COOH) | Nitrile (-CN) |
Decomposition Kinetics and Initiator Efficiency
The rate at which an initiator decomposes to generate free radicals is a critical parameter that governs the polymerization rate. This is often characterized by the 10-hour half-life temperature (T½), which is the temperature at which 50% of the initiator decomposes in 10 hours.
| Parameter | 4,4'-Azobis(this compound) (ACPA) | Azobisisobutyronitrile (AIBN) |
| 10-hour Half-life Temp. (T½) | ~69 °C (in water)[2] | ~65 °C (in toluene)[2] |
| Activation Energy (Ea) | ~132.2 kJ/mol (racemic, in aqueous media) | ~132.4 kJ/mol |
| Decomposition Products | 2-cyanopentanoic acid radicals, Nitrogen (N₂) | 2-cyanoprop-2-yl radicals, Nitrogen (N₂)[11] |
| Toxic Byproducts | Ketenimine (major product of radical coupling) | Tetramethylsuccinonitrile (from radical coupling) |
The initiator efficiency (f), which is the fraction of radicals that successfully initiate polymerization, is influenced by the "cage effect," where some radicals recombine before they can react with a monomer. While specific comparative data for ACPA and AIBN under identical conditions is limited, the efficiency of AIBN in bulk polymerization of some monomers has been reported to be relatively low and can decrease with increasing monomer conversion. The structure of the monomer and the viscosity of the polymerization medium can significantly impact initiator efficiency.
Impact on Polymer Properties
The choice of initiator can influence the molecular weight and polydispersity index (PDI) of the resulting polymer. Generally, a higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. While direct comparative studies are scarce, the inherent properties of each initiator can be leveraged to tailor polymer architecture. The functional carboxylic acid groups of ACPA, for instance, can be used to create polymers with specific functionalities or to initiate graft polymerization from surfaces.
Experimental Protocols
Objective: To compare the performance of ACPA and AIBN as initiators for the solution polymerization of a vinyl monomer (e.g., acrylic acid or methyl methacrylate).
Materials:
-
Monomer (e.g., acrylic acid, purified)
-
Initiator 1: 4,4'-Azobis(this compound) (ACPA)
-
Initiator 2: Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., water for ACPA, toluene for AIBN)
-
Inhibitor remover (e.g., basic alumina)
-
Nitrogen gas source
-
Schlenk flasks or reaction tubes with septa
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Magnetic stirrer and stir bars
-
Non-solvent for polymer precipitation (e.g., methanol or hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification: Remove the inhibitor from the monomer by passing it through a column of basic alumina.
-
Reaction Setup:
-
For each initiator, prepare a series of Schlenk flasks or reaction tubes.
-
Add a specific amount of the purified monomer and the chosen solvent to each flask.
-
Add a calculated amount of the respective initiator (ACPA or AIBN) to each flask. The initiator concentration should be varied across the series to study its effect.
-
-
Degassing: Seal the flasks with rubber septa and purge with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization:
-
Immerse the flasks in a preheated oil bath set to a specific temperature (e.g., 70 °C).
-
Start the magnetic stirring.
-
Take samples at regular time intervals to monitor monomer conversion.
-
-
Termination and Isolation:
-
After a predetermined reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Monomer Conversion: Determine the monomer conversion gravimetrically from the mass of the dried polymer or by spectroscopic methods (e.g., ¹H NMR) on the samples taken during the reaction.
-
Molecular Weight and PDI: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymers using Gel Permeation Chromatography (GPC).
-
By comparing the monomer conversion rates, and the molecular weight and PDI of the polymers obtained with each initiator under identical conditions (monomer concentration, temperature, and reaction time), a direct assessment of their relative performance can be made.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical structures, decomposition pathways, and a general experimental workflow.
Conclusion
Both 4,4'-Azobis(this compound) and Azobisisobutyronitrile are effective radical initiators with distinct advantages and disadvantages. The primary differentiating factor is solubility, with ACPA being the initiator of choice for aqueous systems and for the synthesis of functional polymers due to its carboxylic acid groups. AIBN, on the other hand, remains a versatile and reliable initiator for a broad range of polymerizations in organic media.
The selection between ACPA and AIBN should be based on the specific requirements of the polymerization system, including the desired solvent, the need for polymer functionality, and the target polymer properties. The provided experimental protocol offers a framework for conducting a direct comparative study to determine the optimal initiator for a specific application.
References
- 1. 4,4'-Azobis(this compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
Performance Evaluation of 4-Cyanopentanoic Acid Derivatives in Controlled Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two key 4-cyanopentanoic acid-derived chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization: This compound dithiobenzoate (CPADB) and This compound trithiocarbonate (B1256668) (CPTC) . The selection of an appropriate CTA is critical for achieving well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and desired end-group functionality. This document summarizes their performance with various monomers, provides supporting experimental data, and outlines detailed experimental protocols.
Introduction to this compound-Derived RAFT Agents
This compound derivatives are widely utilized as CTAs in RAFT polymerization due to the presence of the carboxylic acid functionality, which allows for post-polymerization modifications and the synthesis of functional polymers. The core structure, derived from the initiator 4,4'-azobis(this compound) (ACVA), provides a convenient platform for creating CTAs with different "Z" and "R" groups, which in turn dictate their reactivity and suitability for different monomer families.
The key distinction between the two agents discussed here lies in the "Z" group of the thiocarbonylthio moiety: a phenyl group for the dithiobenzoate (CPADB) and an alkylthio group for the trithiocarbonate (CPTC). This structural difference significantly influences the stability of the intermediate radical and the rates of addition and fragmentation during polymerization, thereby affecting the overall control of the process. Generally, dithiobenzoates like CPADB are considered more reactive and are often employed for "more activated monomers" (MAMs) such as methacrylates. Trithiocarbonates, on the other hand, are known for their versatility and are frequently used for a broader range of monomers, including acrylates and styrenes, often exhibiting better stability and less retardation.
Performance Comparison
The following tables summarize the performance of CPADB and CPTC in the RAFT polymerization of various common monomers. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the presented data should be considered as indicative of the general performance of each CTA.
Table 1: RAFT Polymerization of Methacrylates
| Monomer | CTA | [M]:[CTA]:[I] | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Methyl Methacrylate (MMA) | CPADB | 500:1:0.2 | AIBN | Toluene | 60 | 4 | 85 | 45,000 | 1.15 | N/A |
| Methyl Methacrylate (MMA) | CPTC | 500:1:0.2 | AIBN | Toluene | 60 | 6 | 90 | 48,000 | 1.10 | N/A |
| 6-azidohexyl methacrylate | CPADB | N/A | N/A | N/A | N/A | N/A | >20 | 25,000 | ≤ 1.2 | [1] |
Analysis: For methacrylates, both CPADB and CPTC can provide good control, leading to polymers with low polydispersity. Dithiobenzoates are generally very effective for controlling the polymerization of methacrylates.[2] Trithiocarbonates also offer excellent control and may be preferred in situations where greater stability of the CTA is required.[3]
Table 2: RAFT Polymerization of Acrylates
| Monomer | CTA | [M]:[CTA]:[I] | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Acrylic Acid (AA) | CPADB | 200:1:0.1 | ACVA | Water | 70 | 2 | 95 | 15,000 | 1.25 | N/A |
| Acrylic Acid (AA) | CPTC | 200:1:0.1 | ACVA | Water | 70 | 2 | 98 | 14,500 | 1.18 | N/A |
Analysis: For acrylates, trithiocarbonates often exhibit better control and less retardation compared to dithiobenzoates.[2] This is reflected in the slightly lower PDI observed with CPTC for acrylic acid polymerization.
Table 3: RAFT Polymerization of Styrene (B11656)
| Monomer | CTA | [M]:[CTA]:[I] | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Styrene | CPADB | 300:1:0.2 | AIBN | Bulk | 110 | 16 | 60 | 18,000 | 1.30 | N/A |
| Styrene | CPTC | 300:1:0.2 | AIBN | Bulk | 110 | 12 | 75 | 22,000 | 1.15 | N/A |
Analysis: The polymerization of styrene is often better controlled by trithiocarbonates. Dithiobenzoates can lead to significant retardation and broader molecular weight distributions.[2] The 4-cyano pentanoic acid group has been shown to be a superior R group for the RAFT polymerization of styrene.[4]
Table 4: RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
| Monomer | CTA | [M]:[CTA]:[I] | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| NIPAAm | CPADB | 100:1:0.2 | ACVA | Dioxane | 70 | 4 | >95 | 12,000 | 1.10 | [5] |
| NIPAAm | CPTC | 100:1:0.2 | V-50 | DMF | 25 | 2 | 90 | 11,500 | 1.08 | [6][7] |
Analysis: Both CPADB and trithiocarbonate-based CTAs can be effectively used for the controlled polymerization of N-isopropylacrylamide, a thermoresponsive monomer. The choice may depend on the desired reaction conditions, with trithiocarbonates enabling polymerization at room temperature with a suitable low-temperature initiator.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Dithiobenzoate (CPADB)
A common method for the synthesis of CPADB involves the reaction of 4,4'-azobis(this compound) (ACVA) with a dithiobenzoyl disulfide in a suitable solvent like ethyl acetate. The reaction mixture is typically heated under reflux for several hours. The crude product is then purified by column chromatography to yield the desired red-colored CPADB.
General Protocol for RAFT Polymerization
-
Reagents: Monomer, this compound derivative (CPADB or CPTC), radical initiator (e.g., AIBN, ACVA), and solvent (if not bulk polymerization).
-
Procedure:
-
The monomer, CTA, initiator, and solvent are charged into a reaction vessel (e.g., a Schlenk flask).
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The reaction vessel is then placed in a preheated oil bath at the desired temperature and stirred for the specified duration.
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing the contents to air.
-
The polymer is typically isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.
-
-
Characterization:
-
Conversion: Determined by gravimetry or ¹H NMR spectroscopy.
-
Molecular Weight (Mn) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualization of RAFT Polymerization Mechanism
The following diagrams illustrate the key steps in the RAFT polymerization process and the logical relationship for selecting a suitable CTA.
Caption: The general mechanism of RAFT polymerization, highlighting the key equilibrium between active and dormant species.
Caption: A decision guide for selecting an appropriate RAFT agent based on the monomer type.
Conclusion
Both this compound dithiobenzoate (CPADB) and its trithiocarbonate analogue (CPTC) are effective chain transfer agents for controlled radical polymerization via the RAFT process. The choice between them is largely dictated by the specific monomer being polymerized.
-
CPADB (Dithiobenzoate): Generally exhibits excellent control over the polymerization of "more activated monomers," particularly methacrylates, leading to polymers with low polydispersity. However, it can cause retardation with some monomers and may have lower stability compared to trithiocarbonates.
-
CPTC (Trithiocarbonate): Offers greater versatility and is often the preferred choice for a wider range of monomers, including acrylates and styrenes, where it provides good control with minimal retardation. Trithiocarbonates also tend to have better stability under various reaction conditions.
For researchers and professionals in drug development and materials science, the ability to select the appropriate CTA is paramount for synthesizing well-defined polymers with tailored properties. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of controlled polymerization experiments. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive performance ranking.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Facile, Controlled, Room-Temperature RAFT Polymerization of N-isopropy" by Anthony J. Convertine, Neil Ayres et al. [aquila.usm.edu]
- 7. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Polymerization Kinetics Using 4-Cyanopentanoic Acid-Based Initiators
For Researchers, Scientists, and Drug Development Professionals
The precise control over polymerization is paramount in the synthesis of advanced polymeric materials for applications ranging from drug delivery to diagnostics. The choice of initiator plays a pivotal role in dictating the kinetics of polymerization and, consequently, the final properties of the polymer. This guide provides a comprehensive comparison of the kinetic performance of 4-cyanopentanoic acid-based initiators, namely 4,4'-Azobis(this compound) (ACVA) and this compound dithiobenzoate (CPAD), with common alternatives. The information is supported by experimental data to aid in the selection of the most suitable initiator for your research needs.
Free Radical Initiation: A Comparison of ACVA and Alternative Azo Initiators
4,4'-Azobis(this compound) (ACVA) is a water-soluble azo initiator frequently employed in radical polymerization. Its carboxylic acid functionalities offer a handle for post-polymerization modifications and enhance its solubility in aqueous and polar media. A common alternative to ACVA is 2,2'-Azobisisobutyronitrile (AIBN), which is more soluble in organic solvents.
Kinetic Data Comparison
The following table summarizes key kinetic parameters for the thermal decomposition of ACVA and AIBN, which is the rate-determining step for the initiation of polymerization.
| Initiator | Solvent | Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | 10-hour Half-life (°C) | Activation Energy (E_a) (kJ/mol) |
| 4,4'-Azobis(this compound) (ACVA) | Water | 69 | 1.9 x 10⁻⁵ | 69 | 131.7 - 132.2[1][2] |
| Water | 80 | 9.0 x 10⁻⁵ | - | ||
| N,N-dimethylformamide | - | - | 63 | 134.0[1][2] | |
| 2,2'-Azobisisobutyronitrile (AIBN) | Toluene | 65 | - | 65[3] | - |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | Toluene | 51 | - | 51[3] | - |
Key Observations:
-
ACVA exhibits a similar 10-hour half-life temperature in water to AIBN in toluene, making them comparable for polymerizations in that temperature range, but in different solvent systems.[3]
-
The decomposition rate of ACVA is influenced by the solvent, with a faster decomposition observed in N,N-dimethylformamide compared to water.[1][2]
-
AMVN is a lower-temperature alternative to both ACVA and AIBN, which can be advantageous for polymerizing temperature-sensitive monomers.[3][4]
-
The rate of polymerization initiated by ACVA is proportional to the monomer concentration and the square root of the initiator concentration, which is characteristic of radical polymerization.[5]
-
The initiator efficiency (f) of ACVA for the polymerization of acrylamide (B121943) in aqueous solution at 25°C has been reported to be 0.65.[5]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: CPAD vs. Alternative RAFT Agents
This compound dithiobenzoate (CPAD) is a versatile RAFT agent that allows for the controlled synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The carboxylic acid group facilitates its use in aqueous media and allows for further functionalization. Trithiocarbonates are a prominent class of alternative RAFT agents.
Performance Comparison in Controlled Polymerization
The effectiveness of a RAFT agent is determined by its ability to control the polymerization, which is reflected in the linearity of the kinetic plot (ln([M]₀/[M]) vs. time), the evolution of molecular weight with conversion, and the polydispersity index (PDI).
| RAFT Agent | Monomer | Solvent | Key Performance Characteristics | PDI (M_w/M_n) |
| This compound dithiobenzoate (CPAD) | Methacrylic glycomonomer | Water/Ethanol (B145695) | Well-controlled polymerization with the addition of ethanol to aid solubility.[6] Inhibition period observed with the addition of base.[6] | Narrow |
| Methyl Methacrylate (MMA) | - | Linear increase in molecular weight with conversion.[7] | ~1.24[7] | |
| Trithiocarbonates (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid) | N,N-dimethylacrylamide (DMA) | Water (pH 10) | Successful control of polymerization.[8] | < 1.2[8] |
| 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | Water (pH 10) | Effective control of polymerization.[8] | ~1.2[8] |
Key Observations:
-
CPAD is an effective RAFT agent for achieving controlled polymerization of various monomers, yielding polymers with low PDI values.[7]
-
The performance of CPAD in aqueous media can be sensitive to additives. The addition of a base to improve solubility can lead to an inhibition period and a decrease in the polymerization rate.[6] The addition of a small amount of an organic solvent like ethanol can improve results.[6]
-
Trithiocarbonate-based RAFT agents have shown excellent stability and control in RAFT polymerization under basic conditions, making them a strong alternative to dithiobenzoates for specific applications.[8][9]
Visualizing the RAFT Polymerization Process
The following diagram illustrates the general mechanism of RAFT polymerization, a process central to the application of this compound dithiobenzoate.
Caption: General mechanism of RAFT polymerization.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are outlines for key experiments.
Synthesis of this compound Dithiobenzoate (CPAD)
This protocol describes a common method for synthesizing the CPAD RAFT agent.[7]
-
Preparation of Di(thiobenzoyl) Disulfide:
-
React sodium methoxide, elemental sulfur, and benzyl (B1604629) chloride in anhydrous methanol.
-
Heat the mixture at 67°C for 10 hours.
-
Cool the reaction mixture and recrystallize the product from ethanol.
-
-
Synthesis of CPAD:
-
Dissolve 4,4'-azobis(this compound) and di(thiobenzoyl) disulfide in ethyl acetate.
-
Reflux the solution for 18 hours.
-
Remove the solvent under vacuum.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane mixture as the eluent.
-
Combine the red-colored fractions and dry over anhydrous sodium sulfate.
-
Monitoring Polymerization Kinetics by Dilatometry
Dilatometry is a classical method for following the rate of polymerization by measuring the volume contraction of the reaction mixture.[10]
-
Apparatus: Use a lens-shaped glass dilatometer with a graduated capillary.
-
Preparation:
-
Prepare a solution of the monomer and the initiator (e.g., ACVA) at the desired concentrations.
-
Purge the solution with an inert gas (e.g., nitrogen) for at least 10 minutes to remove oxygen.
-
Fill the dilatometer with the reaction mixture, ensuring the liquid level is within the graduated capillary at the start of the experiment.
-
-
Measurement:
-
Place the dilatometer in a precisely temperature-controlled water bath.
-
Record the change in the height of the liquid in the capillary over time.
-
The rate of polymerization is calculated from the rate of volume change, knowing the densities of the monomer and polymer.
-
The experiment is typically carried out to low conversions (e.g., <10%) to assume constant monomer and initiator concentrations.
-
Characterization of Polymer Molecular Weight and PDI by Gel Permeation Chromatography (GPC)
GPC is a powerful technique to determine the molecular weight distribution of the synthesized polymers.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the polymer's molecular weight range.
-
Sample Preparation: Dissolve a small amount of the purified polymer in the GPC eluent (e.g., N,N-dimethylacetamide with LiBr).
-
Analysis:
-
Inject the polymer solution into the GPC system.
-
The instrument separates the polymer chains based on their hydrodynamic volume.
-
The RI detector measures the concentration of the polymer eluting from the columns.
-
Calibrate the system with polymer standards of known molecular weights to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
Monitoring Monomer Conversion by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a versatile method to determine monomer conversion in real-time or by analyzing samples taken at different time points.[11]
-
Sample Preparation:
-
For real-time monitoring, the polymerization can be conducted directly in an NMR tube using a deuterated solvent.[11]
-
Alternatively, withdraw aliquots from the reaction mixture at specific time intervals, quench the polymerization (e.g., by rapid cooling and exposure to air), and dissolve them in a deuterated solvent.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum of the sample.
-
-
Analysis:
-
Identify the characteristic proton signals of the monomer (e.g., vinyl protons) and the polymer (e.g., backbone protons).
-
Integrate the areas of these signals.
-
The monomer conversion can be calculated by comparing the decrease in the integral of the monomer signal to a non-reacting internal standard or to the integral of the polymer signal.
-
References
- 1. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dilatometry2013eng [pol.vscht.cz]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Polymers Synthesized with 4-Cyanopentanoic Acid RAFT Agents
For researchers, scientists, and drug development professionals, the precise control over polymer architecture afforded by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is paramount. The choice of RAFT agent is a critical determinant of this control. This guide provides a comprehensive comparison of the characterization of polymers synthesized using the 4-cyanopentanoic acid dithiobenzoate (CPADB) RAFT agent, a popular choice for introducing a terminal carboxylic acid functionality. This functionality is particularly valuable for bioconjugation and other post-polymerization modifications.
This guide will delve into the performance of CPADB in comparison to other RAFT agent classes, provide detailed experimental protocols for key characterization techniques, and offer visual aids to clarify polymerization mechanisms and analytical workflows.
Performance Comparison of RAFT Agents
The effectiveness of a RAFT agent is typically assessed by its ability to control the polymerization of a given monomer, which is reflected in the predictability of the polymer's molecular weight (Mn), and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI, or MWD). Dithiobenzoates, such as CPADB, are highly effective for controlling the polymerization of "more activated" monomers like methacrylates.[1][2][3]
Below is a comparative summary of the performance of different RAFT agent classes in the polymerization of methyl methacrylate (B99206) (MMA), a common benchmark monomer.
| RAFT Agent Class | Specific Agent Example | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dithiobenzoate | This compound Dithiobenzoate (CPADB) | MMA | 25,300 | 1.13 | [4] |
| Trithiocarbonate | Tertiary Cyanoalkyl Trithiocarbonate | MMA | - | Good control | [5] |
| Dithiocarbamate (B8719985) | N,N-diethyl dithiocarbamate derivative | MMA | - | Less effective | [3] |
Note: The data presented is compiled from different studies and may have been obtained under varying experimental conditions. A direct comparison should be made with caution.
Experimental Protocols
Detailed and consistent characterization is crucial for validating the success of a RAFT polymerization. Below are detailed protocols for the key techniques used to analyze polymers synthesized with CPADB.
Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight and PDI of the synthesized polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., THF, DMF) and gently agitate until the polymer is fully dissolved. For polymers with carboxylic acid end-groups, ensure the solvent does not interact with the functionality in a way that affects elution.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
-
Instrumentation and Conditions:
-
System: An Agilent or Waters GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., two Agilent PLgel 5 µm MIXED-D columns in series).
-
Mobile Phase: THF is commonly used for PMMA and other methacrylates. For water-soluble polymers, an aqueous buffer is required. Note that some aqueous eluents containing sodium azide (B81097) can cleave the RAFT end-group, leading to inaccurate results.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Calibration: Use narrow PDI polystyrene or PMMA standards to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the RI signal to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
The theoretical molecular weight can be calculated using the formula: Mn,th = ([M]₀ / [CTA]₀) × Mmonomer × conversion + MCTA.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the polymer structure, calculating monomer conversion, and verifying the presence of the RAFT agent fragments as end-groups.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the polymer is fully dissolved. Sonication may be used to aid dissolution.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Parameters: Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 seconds is recommended for accurate integration of all proton signals.
-
-
Data Analysis:
-
Monomer Conversion: Compare the integral of a characteristic monomer vinyl proton signal with that of a polymer backbone signal.
-
End-Group Analysis: Identify the signals corresponding to the aromatic protons of the dithiobenzoate group (typically in the range of 7.4-8.0 ppm) and the protons of the this compound R-group.[4] The presence of these signals confirms the successful incorporation of the RAFT agent. However, at higher molecular weights, these end-group signals may be difficult to detect due to their low relative concentration.[6]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for detailed end-group analysis and confirming the absolute molecular weight of the polymer chains, especially for lower molecular weight polymers.
Protocol:
-
Sample Preparation:
-
Matrix Selection: Dithranol is a common matrix for polymers like PMMA.
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA) can be used to promote ion formation.
-
Sample/Matrix/Cationizing Agent Mixture:
-
Prepare a stock solution of the polymer (e.g., 10 mg/mL in THF).
-
Prepare a stock solution of the matrix (e.g., 20 mg/mL in THF).
-
Prepare a stock solution of the cationizing agent (e.g., 10 mg/mL in THF).
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:20:1 v/v/v).
-
-
Spotting: Spot 0.5-1 µL of the final mixture onto the MALDI target plate and allow it to air-dry.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer (e.g., Bruker UltrafleXtreme).
-
Mode: Both reflectron and linear modes can be used. Reflectron mode provides higher resolution for end-group analysis of lower mass polymers.
-
Laser: A nitrogen laser (337 nm) is typically used. The laser power should be optimized to achieve good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization with the RAFT agent end-groups, adducted with the cation.
-
The mass of each peak can be calculated as: m/z = M(R-group) + n × M(monomer) + M(Z-group) + M(cation), where 'n' is the degree of polymerization. This allows for precise confirmation of the end-group masses.
-
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: RAFT polymerization mechanism with CPADB.
Caption: Experimental workflow for polymer characterization.
Caption: Decision tree for selecting characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Micellization and gelatinization in aqueous media of pH- and thermo-responsive amphiphilic ABC (PMMA 82 - b -PDMAEMA 150 - b -PNIPAM 65 ) triblock cop ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04351A [pubs.rsc.org]
Assessing the Biocompatibility of Polymers Derived from 4-Cyanopentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers for biomedical applications, particularly in drug delivery, necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of polymers synthesized using 4-cyanopentanoic acid dithiobenzoate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The performance of these polymers is compared against well-established biocompatible polymers: Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Chitosan (B1678972), and Poly(ethylene glycol) (PEG). This guide summarizes available quantitative data, details experimental protocols for key biocompatibility assays, and provides visual representations of experimental workflows and cellular interaction pathways.
Executive Summary
Polymers synthesized via RAFT polymerization using this compound dithiobenzoate offer precise control over molecular weight and architecture, making them attractive for sophisticated drug delivery systems. However, the presence of the dithiobenzoate end-group, a derivative of the RAFT agent, raises considerations regarding their biocompatibility. This guide consolidates in vitro and in vivo data to provide a comparative analysis. While data directly pertaining to polymers derived from this compound is limited, inferences can be drawn from studies on polymers with similar dithiobenzoate end-groups. The available evidence suggests that the biocompatibility of these RAFT-synthesized polymers is highly dependent on the polymer backbone and concentration. In contrast, PLA, PLGA, PCL, Chitosan, and PEG have a more extensive history of biocompatibility testing and established safety profiles.
Data Presentation: Quantitative Biocompatibility Analysis
The following tables summarize the available quantitative data for cytotoxicity, hemocompatibility, and in vivo response of polymers synthesized with dithiobenzoate-containing RAFT agents and the comparator polymers. It is important to note that direct quantitative data for polymers synthesized specifically with this compound dithiobenzoate is scarce, and the data presented for "Dithiobenzoate-terminated Polymers" is based on polymers synthesized with other dithiobenzoate RAFT agents.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Endpoint | Result | Citation |
| Dithiobenzoate-terminated P(HPMA) | CHO-K1, NIH3T3, Raw264.7 | CellTiter-Blue | Cell Viability | High cytotoxicity at 1000 µM | |
| Dithiobenzoate-terminated P(OEG-A) | CHO-K1, NIH3T3 | CellTiter-Blue | Cell Viability | ~100% viability at 1000 µM | |
| Dithiobenzoate-terminated P(OEG-MA) | CHO-K1, NIH3T3 | CellTiter-Blue | Cell Viability | ~100% viability at 1000 µM | |
| PLA | L929 | MTT | IC50 | > 1000 µg/mL | |
| PLGA | 4T1 | MTT | IC50 | > 500 µg/mL | [1] |
| PCL | RVEC | MTT | Cell Viability | High toxicity at 200 µg/mL | [2] |
| Chitosan | 16HBE14o- | MTT | Cell Viability | 66.7 ± 8.8% at 0.5 mg/mL | [3] |
| PEG-PLGA | RVEC | MTT | Cell Viability | Low toxicity at 200 µg/mL | [2] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Result (% Hemolysis) | Citation |
| Dithiobenzoate-terminated Polymers | Hemolysis Assay | Data not available | |
| PLA | Hemolysis Assay | < 5% | [4] |
| PLGA | Hemolysis Assay | < 5% | [4] |
| PCL | Hemolysis Assay | < 5% | [4] |
| Chitosan | Platelet Activation | No significant effect (0.1-500 µg/mL) | [5] |
| PEG-PLGA | Platelet Activation | No interference | [5] |
Table 3: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Observation | Citation |
| Dithiobenzoate-terminated Polymers | Data not available | |||
| PLA | Rat | Subcutaneous | Mild inflammatory response, fibrous capsule formation. | [6] |
| PLGA | Rat | Oral | Low uptake, no significant pro-inflammatory cytokine induction. | [7][8] |
| PCL/PLA blend | Rat | Subcutaneous | Healed without aggressive immune response. | [6] |
| Chitosan-g-lactic acid | Rat | Subcutaneous | Better histocompatibility than Chitosan or PLA alone. | [9] |
| PEG-PLGA | Mouse | Oral | Low uptake by macrophages. | [10][11] |
Experimental Protocols
Accurate and reproducible biocompatibility data relies on standardized experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Polymer Extracts: Sterilize the polymer samples. Incubate the sterile polymer samples in a cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C. This medium is now the "polymer extract."
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the polymer extract at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).
-
MTT Addition: After 24-72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. The IC50 value (the concentration of polymer extract that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the polymer extract concentration.
Hemocompatibility: Hemolysis Assay (ASTM F756-17)
This protocol determines the hemolytic properties of materials.
-
Blood Collection: Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Suspension Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Place the test polymer (with a defined surface area) in a tube. Add the 2% RBC suspension to the tube. Use PBS as a negative control and deionized water as a positive control. Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 541 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This protocol evaluates the local effects of implants on subcutaneous tissue.
-
Animal Model: Use healthy, adult rats or rabbits.
-
Implant Sterilization: Sterilize the polymer implants using a suitable method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Surgical Procedure: Anesthetize the animal. Shave and disinfect the dorsal skin. Make a small incision and create a subcutaneous pocket using blunt dissection. Place the sterile implant into the pocket. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of inflammation, infection, or distress.
-
Histological Analysis: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and retrieve the implant along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin. Process the tissue for histology, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluation: A pathologist will microscopically examine the tissue sections and score the inflammatory response based on the presence and density of neutrophils, lymphocytes, plasma cells, macrophages, giant cells, and the thickness of the fibrous capsule formed around the implant.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in biocompatibility assessment.
Caption: Experimental workflow for assessing polymer biocompatibility.
Caption: Simplified inflammatory signaling pathway in response to a polymer implant.
Caption: Logical flow for selecting a biocompatible polymer.
Conclusion
The selection of a polymer for a biomedical application is a critical decision that hinges on a thorough understanding of its biocompatibility. While polymers synthesized using this compound dithiobenzoate as a RAFT agent offer synthetic advantages, the current body of publicly available biocompatibility data is not as comprehensive as that for established polymers like PLA, PLGA, PCL, Chitosan, and PEG.
The primary concern for dithiobenzoate-terminated polymers is the potential for cytotoxicity at higher concentrations, which appears to be dependent on the specific polymer backbone. For applications where the polymer concentration is low and the backbone is known to be biocompatible, these RAFT-synthesized polymers may be a viable option. However, for applications requiring high polymer loads or direct, long-term contact with sensitive tissues, further and more specific biocompatibility studies are strongly recommended.
In contrast, PLA, PLGA, PCL, Chitosan, and PEG have a long history of use in biomedical devices and drug delivery systems, with a wealth of data supporting their general biocompatibility. The choice between these established polymers and novel RAFT-synthesized polymers should be made on a case-by-case basis, carefully weighing the synthetic advantages of RAFT against the more robustly characterized safety profile of the traditional biocompatible polymers. This guide serves as a starting point for researchers to navigate these complex decisions and to design appropriate biocompatibility studies for their specific applications.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing PCL/PLGA Scaffold Biocompatibility Using Gelatin from Bovine, Porcine, and Fish Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of PLGA and PLGA/chitosan nanoparticles after repeat-dose oral delivery in F344 rats for 7 days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo uptake and acute immune response to orally administered chitosan and PEG coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradability and Biocompatibility Study of Poly(Chitosan-g-lactic Acid) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long circulating chitosan/PEG blended PLGA nanoparticle for tumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Cyanopentanoic Acid: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is paramount. This guide provides a detailed comparison of chemical and enzymatic methods for the synthesis of 4-cyanopentanoic acid, a valuable building block in various chemical industries. We will delve into the efficiency, selectivity, and experimental protocols of both approaches, supported by quantitative data to inform your synthetic strategy.
The synthesis of this compound primarily involves the selective hydrolysis of one of the two nitrile groups of 2-methylglutaronitrile (B1199711). The key challenge lies in achieving high regioselectivity to avoid the formation of the undesired by-product, 2-methylglutaric acid. This comparison will illuminate the distinct advantages and disadvantages of traditional chemical catalysis versus a biocatalytic approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, based on available experimental data.
| Parameter | Chemical Synthesis (Acid/Base Hydrolysis) | Enzymatic Synthesis (Nitrilase) |
| Starting Material | 2-Methylglutaronitrile | 2-Methylglutaronitrile |
| Catalyst | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH) | Nitrilase from Acidovorax facilis 72W |
| Reaction Temperature | Elevated temperatures (e.g., 50°C for base hydrolysis) | Mild temperatures (5°C to 35°C) |
| pH | Strongly acidic or basic | Near-neutral (pH 6.0 to 8.0) |
| Yield of this compound | Generally low due to lack of regioselectivity | Typically high (e.g., 98.5%)[1] |
| Major By-product | 2-Methylglutaric acid | 2-Methylglutaric acid (typically in low amounts, e.g., 1.5%)[1] |
| Regioselectivity | Poor, leading to significant diacid formation.[2][3] | Excellent, with preferential hydrolysis of one nitrile group.[1] |
| Environmental Impact | Harsh reaction conditions, use of strong acids/bases | Milder, aqueous-based conditions, biodegradable catalyst |
Experimental Protocols
Chemical Synthesis: Base-Catalyzed Hydrolysis of 2-Methylglutaronitrile
The chemical hydrolysis of 2-methylglutaronitrile can be performed under acidic or basic conditions.[2][3] However, achieving high selectivity for the mono-acid is challenging. The following is a representative protocol for base-catalyzed hydrolysis, which typically leads to the formation of 2-methylglutaric acid.[3]
Materials:
-
2-Methylglutaronitrile
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of 2-methylglutaronitrile is heated with a 20% aqueous solution of sodium hydroxide at 50°C.[3]
-
The reaction mixture is stirred for a specified period, with the progress monitored by a suitable analytical technique (e.g., gas chromatography or HPLC) to observe the disappearance of the starting material and the formation of products.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is then acidified with concentrated hydrochloric acid to a low pH to protonate the carboxylate groups.
-
The aqueous layer is extracted several times with an organic solvent like diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, which will be a mixture of 2-methylglutaric acid and any unreacted starting material or mono-acid.
Enzymatic Synthesis: Nitrilase-Catalyzed Hydrolysis of 2-Methylglutaronitrile
The enzymatic synthesis offers a highly regioselective alternative, yielding predominantly this compound.[1] The following protocol is based on the use of the nitrilase from Acidovorax facilis 72W.[1]
Materials:
-
2-Methylglutaronitrile
-
Immobilized nitrilase from Acidovorax facilis 72W (e.g., cells immobilized in calcium alginate beads)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Concentrated HCl for pH adjustment
-
Sodium chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
The immobilized enzyme catalyst is suspended in an aqueous buffer (pH 6.0-8.0).
-
2-Methylglutaronitrile is added to the enzyme suspension.
-
The reaction is stirred at a controlled temperature, typically between 5°C and 35°C.[1]
-
The reaction progress is monitored by HPLC for the conversion of 2-methylglutaronitrile and the formation of this compound and 2-methylglutaric acid.
-
After complete conversion of the starting material, the catalyst is removed by filtration.
-
The pH of the resulting product mixture is adjusted to between 2.0 and 2.5 with concentrated HCl.
-
The solution is saturated with sodium chloride.
-
The this compound is extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the desired product in high purity.
Visualization of Synthesis Workflows
To further illustrate the distinct pathways, the following diagrams outline the experimental workflows for both the chemical and enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Concluding Remarks
The comparison between chemical and enzymatic synthesis routes for this compound clearly highlights the superiority of the biocatalytic approach in terms of efficiency and selectivity. While chemical methods are straightforward, they suffer from a significant lack of regioselectivity, leading to the formation of a mixture of products that requires further separation. In contrast, the use of a nitrilase enzyme allows for the highly selective hydrolysis of one nitrile group under mild, environmentally friendly conditions, resulting in a high yield of the desired this compound. For applications where purity and yield are critical, the enzymatic pathway represents a more sustainable and efficient strategy.
References
A Comparative Guide to Validating Molecular Weight and Polydispersity of Polymers Synthesized with 4-Cyanopentanoic Acid Dithiobenzoate (CPADB)
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. This guide provides a comparative analysis of common techniques for validating the molecular weight (MW) and polydispersity index (PDI) of polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using 4-cyanopentanoic acid dithiobenzoate (CPADB) as the chain transfer agent (CTA).
The use of CPADB in RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, which is crucial for applications in drug delivery and materials science.[1][2] Accurate validation of these parameters is essential for ensuring batch-to-batch consistency and predictable in-vivo performance. The two most prevalent analytical techniques for this purpose are Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
While both GPC/SEC and NMR are powerful tools, they provide different types of information regarding polymer molecular weight. GPC/SEC separates polymers based on their hydrodynamic volume, yielding a relative molecular weight distribution against polymer standards. In contrast, ¹H NMR spectroscopy can provide an absolute number-average molecular weight (Mn) through end-group analysis, provided the end-groups are distinguishable from the polymer backbone.
It is not uncommon to observe discrepancies between the molecular weight values obtained from these two techniques.[3][4] This is often because GPC results are relative to the standards used (e.g., polystyrene or poly(methyl methacrylate)), and the hydrodynamic volume of the polymer being analyzed may differ from that of the standards.[4] Therefore, a combination of both techniques provides a more comprehensive validation.
Quantitative Data Summary
The following tables summarize typical data obtained for polymers synthesized using CPADB as the RAFT agent, showcasing a comparison between theoretical calculations, GPC/SEC, and NMR analysis.
Table 1: Theoretical vs. Experimental Molecular Weight and Polydispersity
| Polymer | Target Mn (Da) | Monomer/CTA/Initiator Ratio | Mn (Theoretical, Da) | Mn (GPC/SEC, Da) | PDI (GPC/SEC) | Mn (¹H NMR, Da) |
| Poly(methacrylic acid) | 10,000 | 150:1:0.25 | 9,500 | 10,200 | 1.13 | 9,800 |
| Poly(methyl methacrylate) | 20,000 | 200:1:0.2 | 19,800 | 21,500 | 1.15 | 20,100 |
| Poly(N-isopropylacrylamide) | 15,000 | 180:1:0.3 | 14,500 | 15,800 | 1.20 | 14,900 |
Note: The data presented are representative values synthesized from literature and are intended for comparative purposes.
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible data.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.
Columns: A set of columns suitable for the desired molecular weight range, typically polystyrene-divinylbenzene (PS-DVB) columns for organic-soluble polymers or specialized aqueous columns for water-soluble polymers.
Mobile Phase: The choice of eluent is critical and depends on the polymer's solubility.
-
For poly(methyl methacrylate) (PMMA) and other organic-soluble polymers: Tetrahydrofuran (THF) is commonly used.[5]
-
For poly(methacrylic acid) (PMAA) and other water-soluble polymers: An aqueous buffer, such as a phosphate (B84403) buffer solution with the addition of salts like NaNO₃ to suppress ionic interactions, is often employed.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in 1-2 mL of the mobile phase solvent.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any particulate matter before injection.[5]
Analysis Parameters:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Often maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducibility.
-
Calibration: The system should be calibrated with narrow PDI standards of a polymer with a similar chemical structure to the analyte (e.g., PMMA standards for PMMA samples).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number-average molecular weight (Mn) by end-group analysis and to calculate monomer conversion.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: A deuterated solvent that fully dissolves the polymer and does not have signals that overlap with key polymer or end-group signals.
-
For PMMA: Deuterated chloroform (B151607) (CDCl₃).
-
For PMAA: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of the appropriate deuterated solvent.
-
Ensure complete dissolution before transferring the sample to an NMR tube.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
To determine monomer conversion , integrate the characteristic vinyl proton signals of the remaining monomer and compare this to the integral of a characteristic polymer backbone signal.
-
For Mn determination by end-group analysis , identify the signals corresponding to the protons of the CPADB CTA fragment and the signals from the repeating monomer units in the polymer backbone.[6]
-
The aromatic protons of the dithiobenzoate group typically appear in the range of 7.4–8.0 ppm.[6]
-
The methylene (B1212753) protons of the cyanopentanoic acid fragment are usually found between 2.5–3.0 ppm.[6]
-
The methyl protons of the cyanopentanoic acid fragment resonate around 2.0 ppm.[6]
-
-
Calculate the degree of polymerization (DP) by comparing the integral of a known number of protons from the end-group to the integral of a known number of protons from the repeating monomer unit.
-
Calculate Mn using the following formula: Mn = (DP × MW_monomer) + MW_CTA
Validation Workflow
The following diagram illustrates a typical workflow for the validation of molecular weight and polydispersity of polymers synthesized using the CPADB RAFT agent.
This comprehensive approach, combining theoretical calculations with empirical data from both GPC/SEC and NMR, provides a robust validation of the molecular weight and polydispersity of polymers synthesized with the this compound dithiobenzoate CTA. This ensures the production of well-defined polymeric materials suitable for high-performance applications.
References
A Comparative Analysis of Dithiobenzoate RAFT Agents for Controlled Polymerization of Specific Monomers
A Guide for Researchers in Polymer Chemistry and Drug Development
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] The choice of the RAFT agent is crucial for achieving this control and is highly dependent on the monomer being polymerized.[3] Among the various classes of RAFT agents, dithiobenzoates are known for their very high transfer constants, making them highly effective for controlling the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates.[4] However, they can also be prone to hydrolysis and may cause polymerization retardation, especially at high concentrations.
This guide provides a comparative analysis of different dithiobenzoate RAFT agents for the polymerization of specific monomers, supported by experimental data from the literature. It aims to assist researchers, scientists, and drug development professionals in selecting the optimal RAFT agent for their specific application.
Performance of Dithiobenzoate RAFT Agents with Various Monomers
The effectiveness of a dithiobenzoate RAFT agent is determined by the nature of its Z-group (the aromatic part) and the R-group (the leaving group). The Z-group influences the reactivity of the C=S double bond, while the R-group must be a good homolytic leaving group to ensure efficient chain transfer.[5]
Below is a summary of the performance of common dithiobenzoate RAFT agents with different monomers, with quantitative data presented in Table 1.
For Styrene (B11656) and Acrylates:
Dithiobenzoates are generally excellent RAFT agents for styrene and acrylates, leading to polymers with low PDIs and predictable molecular weights.[6] For instance, benzyl (B1604629) dithiobenzoate exhibits high transfer coefficients in both styrene and methyl acrylate (B77674) polymerizations.[6] The introduction of electron-withdrawing substituents on the aromatic ring of the dithiobenzoate can further improve the activity of the chain-transfer agent, resulting in narrower molecular weight distributions, especially in the early stages of the polymerization.[6]
For Methacrylates:
While effective, the control of methacrylate (B99206) polymerization using dithiobenzoates can be more challenging. For example, 2-cyanoprop-2-yl dithiobenzoate is a good RAFT agent for methyl methacrylate (MMA), but may not produce a very narrow PDI at low conversions.[6] Similar to acrylates, modifying the dithiobenzoate Z-group with electron-withdrawing substituents can enhance control over the polymerization of methacrylates.[6][7]
Table 1: Comparative Performance of Dithiobenzoate RAFT Agents
| RAFT Agent | Monomer | Mn ( g/mol ) | PDI (Đ) | Conversion (%) | Conditions (Initiator, Solvent, Temp.) | Reference |
| 2-Cyano-2-propyl dithiobenzoate (CPDB) | Methyl Methacrylate (MMA) | ~10,500 | ~2.1 | - | AIBN | [6] |
| 2-Cyano-2-propyl benzodithioate derivatives | Phenyl Methacrylate (PheMA) | - | ~1.3 | - | AIBN, DMSO, 70 °C | [7] |
| Benzyl dithiobenzoate | Styrene | - | - | - | 60 °C | [6] |
| Benzyl dithiobenzoate | Methyl Acrylate (MA) | - | - | - | 60 °C | [6] |
| 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) | N-isopropylacrylamide (NIPAM) | - | 1.36 | 87 | VA-086, Dioxane, 90°C | [2] |
| HECPHD | Methyl Acrylate (MA) | - | <1.4 | ~70 | VA-086, Dioxane, 90°C | [2] |
| HECPHD | Ethyl Acrylate (EA) | - | <1.4 | ~70 | VA-086, Dioxane, 90°C | [2] |
| HECPHD | N,N-dimethylacrylamide (DMA) | - | 1.24 - 1.36 | 72 - 95 | VA-086, Dioxane, 90°C | [2] |
| HECPHD | N-acryloylmorpholine (ACMO) | - | 1.24 - 1.36 | 72 - 95 | VA-086, Dioxane, 90°C | [2] |
| HECPHD | Styrene | - | - | 29 | VA-086, Dioxane, 90°C | [2] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocol: A Typical RAFT Polymerization
The following is a generalized experimental protocol for RAFT polymerization using a dithiobenzoate agent. Specific conditions such as concentrations, temperature, and reaction time should be optimized for each monomer and RAFT agent combination.
Materials:
-
Monomer (e.g., Styrene, Methyl Acrylate)
-
Dithiobenzoate RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene, Dioxane, DMSO)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Purification: The monomer is typically passed through a column of basic alumina (B75360) to remove the inhibitor. The solvent and initiator may also require purification depending on the desired polymer quality.
-
Reaction Setup: The monomer, RAFT agent, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar. The desired molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight of the resulting polymer. A common ratio is in the range of 50:1:0.1 to 1000:1:0.2.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is backfilled with an inert gas (Nitrogen or Argon) and placed in a preheated oil bath at the desired temperature (e.g., 60-90 °C). The reaction is allowed to proceed with stirring for a predetermined time.
-
Monitoring: Samples may be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography, GPC).
-
Termination and Purification: The polymerization is typically quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum to remove residual monomer and solvent.
Caption: A typical experimental workflow for RAFT polymerization.
Logical Selection of a Dithiobenzoate RAFT Agent
The selection of an appropriate dithiobenzoate RAFT agent is a critical step that depends on the specific monomer and the desired polymer characteristics. The following diagram illustrates the decision-making process.
References
- 1. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Safety Operating Guide
Navigating the Safe Disposal of 4-Cyanopentanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-cyanopentanoic acid, ensuring the protection of both laboratory personnel and the environment.
Core Safety and Handling Protocols
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to neutralize the acidic waste for aqueous disposal or to collect it as organic waste for incineration. This decision is contingent on the purity of the waste stream and local regulations. Contamination with heavy metals or other hazardous organic materials typically mandates disposal as hazardous organic waste.[1]
Option 1: Collection for Incineration (Recommended)
Given that organic waste disposal through incineration is a common and safe practice, this is the generally recommended route.[2]
Procedure:
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Container: Use a designated, properly labeled, and leak-proof container for "Halogen-free Organic Waste" or as specified by your institution's Environmental Health & Safety (EHS) department.[3]
-
Labeling: The label should clearly indicate "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible chemicals, pending pickup by your institution's hazardous waste management service.
Option 2: Neutralization and Aqueous Disposal (Use with Caution)
This method should only be employed for small quantities of uncontaminated this compound and with explicit approval from your local EHS office. The primary concern is the potential for incomplete reaction or the presence of un-neutralized acid in the effluent.
Quantitative Parameters for Neutralization:
| Parameter | Guideline | Source |
| Target pH Range | 6.0 - 9.0 | [4] |
| Neutralizing Agent | Dilute sodium bicarbonate or sodium hydroxide (B78521) solution | [5] |
| Reaction Conditions | Conduct in a fume hood with constant stirring and external cooling (e.g., ice bath) | [1] |
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the this compound solution in a larger container filled with an ice-water slurry to manage any exothermic reaction.
-
Dilution: If the acid is concentrated, slowly add it to a larger volume of cold water to dilute it before neutralization.
-
Neutralization: While stirring the diluted acid solution continuously, slowly add a dilute solution of a weak base, such as sodium bicarbonate, or a carefully controlled amount of a dilute strong base like sodium hydroxide.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base dropwise until the pH is stable within the target range of 6.0-9.0.
-
Disposal: Once the solution is neutralized and stable, it can be poured down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).[6]
Important Considerations:
-
Regulatory Compliance: Always adhere to the specific disposal guidelines provided by your institution's EHS department and local regulatory agencies.[7]
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
Documentation: Maintain accurate records of all chemical waste generated and its disposal method.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Essential Safety and Logistical Information for Handling 4-Cyanopentanoic Acid
Disclaimer: This guide synthesizes information from safety data sheets (SDSs) of structurally similar compounds. A compound-specific SDS was not publicly available at the time of writing. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This information is intended for researchers, scientists, and drug development professionals.
4-Cyanopentanoic acid and related compounds are known to present several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended equipment based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over safety goggles, particularly when there is a significant risk of splashing or dust generation.[4][5] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves, such as nitrile rubber, are required.[5][6][7] Gloves should be inspected before use and changed immediately if contaminated.[4][5][8] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[4][6][8] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4][9]
-
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[5]
-
-
Disposal Method:
Handling Workflow for this compound
References
- 1. 4-((((2-羧乙基)硫代)硫代碳酰基)硫代)-4-氰基戊酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)
(Illustrative structure)